5-Bromo-2-chloro-1,3-difluorobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-chloro-1,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF2/c7-3-1-4(9)6(8)5(10)2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWELJVAWQMCJLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378313 | |
| Record name | 5-Bromo-2-chloro-1,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176673-72-6 | |
| Record name | 5-Bromo-2-chloro-1,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-3,5-difluorobromobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Bromo-2-chloro-1,3-difluorobenzene: A Technical Guide for Researchers
CAS Number: 176673-72-6
This technical guide provides an in-depth overview of 5-Bromo-2-chloro-1,3-difluorobenzene, a key chemical intermediate for professionals in research, and drug development. This document outlines its chemical and physical properties, potential synthetic routes, and its significant applications in various high-technology sectors.
Chemical and Physical Properties
This compound is a halogenated aromatic compound with the molecular formula C₆H₂BrClF₂.[1] Its structure, featuring a unique substitution pattern of bromine, chlorine, and fluorine atoms, makes it a valuable building block in organic synthesis. The physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 176673-72-6 | [1][2] |
| Molecular Formula | C₆H₂BrClF₂ | [1] |
| Molecular Weight | 227.43 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Purity | Typically ≥95% | [3] |
| Appearance | Colorless to light yellow crystal or liquid | [4] |
| Solubility | Soluble in organic solvents like ether, methanol, and dichloromethane | [4] |
| Storage | Sealed in a dry environment at room temperature | [2] |
Applications in Research and Development
The distinct arrangement of halogens on the benzene ring imparts specific reactivity, making this compound a sought-after precursor in several advanced applications. Its utility is most prominent in the synthesis of complex organic molecules.
| Application Area | Description |
| Pharmaceutical Intermediate | Serves as a crucial structural component for the synthesis of novel drug candidates. The halogen atoms can significantly influence a molecule's interaction with biological targets, aiding in the fine-tuning of therapeutic properties. |
| Agrochemical Synthesis | Utilized in the development of new pesticides and herbicides. |
| OLED Materials | Acts as a precursor for materials used in Organic Light-Emitting Diodes (OLEDs). Its structure allows for the creation of materials with tailored luminescence and charge-transport characteristics, contributing to advancements in display technology. |
| Chemical Research | Employed as a labeling reagent to help identify compound structures and study reaction mechanisms.[4] |
Experimental Protocols: Synthesis of Halogenated Benzene Derivatives
While a specific, detailed experimental protocol for the industrial synthesis of this compound is proprietary, a common route for synthesizing similar polyhalogenated aromatic compounds involves a Sandmeyer-type reaction starting from a corresponding aniline. The following is a generalized, representative protocol based on methods for analogous compounds.
Objective: To synthesize a polyhalogenated benzene derivative from a substituted aniline precursor.
Materials:
-
Substituted Aniline (e.g., 4-bromo-3,5-difluoroaniline for a related compound)
-
Copper (I) Chloride
-
Copper (II) Chloride
-
Isoamyl nitrite
-
Acetonitrile
-
2N Hydrochloric Acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Hexane
-
Silica gel
Procedure:
-
A solution of the starting aniline, copper (I) chloride, and copper (II) chloride is prepared in acetonitrile.
-
An acetonitrile solution of isoamyl nitrite is added dropwise to the mixture at room temperature.
-
The reaction mixture is stirred for several hours at room temperature.
-
Upon completion, the mixture is poured into a 2N hydrochloric acid solution.
-
The product is extracted with diethyl ether.
-
The combined organic layers are washed with saturated brine and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification is achieved via silica gel column chromatography using hexane as the eluent to afford the final, purified product.
Visualizing Workflows and Pathways
To better illustrate the context in which this compound is utilized, the following diagrams, generated using Graphviz (DOT language), depict a generalized synthesis workflow and its role in the drug discovery pipeline.
Safety Information
This compound is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
References
An In-depth Technical Guide to 5-Bromo-2-chloro-1,3-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and handling of 5-Bromo-2-chloro-1,3-difluorobenzene, a key intermediate in the fields of pharmaceutical and materials science.
Core Chemical Data
This compound is a halogenated aromatic compound with the molecular formula C₆H₂BrClF₂.[1][2] Its distinct substitution pattern makes it a valuable building block in organic synthesis.
Physicochemical and Computed Properties
The quantitative properties of this compound are summarized in the table below. These parameters are essential for reaction planning, safety assessments, and analytical method development.
| Property | Value | Reference(s) |
| Molecular Weight | 227.43 g/mol | [1] |
| Molecular Formula | C₆H₂BrClF₂ | [1][2] |
| CAS Number | 176673-72-6 | [1][2] |
| Density | 1.805 g/cm³ | [3] |
| Boiling Point | 190.5°C at 760 mmHg | [3] |
| Flash Point | 69°C | [3] |
| Appearance | Colorless to light yellow liquid or crystal | - |
| Solubility | Soluble in ether, methanol, dichloromethane | - |
| Molar Refractivity | 39.07 cm³ | [4] |
| Topological Polar Surface Area (TPSA) | 0 Ų | [4] |
Synthesis Protocol: A Representative Sandmeyer Reaction
The synthesis of this compound is commonly achieved via a Sandmeyer reaction, a robust method for converting an aryl amine into an aryl halide through a diazonium salt intermediate.[5][6] The following is a representative, detailed experimental protocol for this transformation.
Experimental Protocol
Objective: To synthesize this compound from a suitable aniline precursor.
Materials:
-
Substituted aniline precursor (e.g., 4-bromo-2,6-difluoro-3-chloroaniline)
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr) or Hydrochloric acid (HCl)
-
Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl)
-
Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Diazotization: a. In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve the aniline precursor (1.0 equivalent) in a suitable acid (e.g., HBr or HCl) and water. b. Cool the mixture to 0-5°C in an ice-salt bath. c. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 to 1.5 equivalents) dropwise, ensuring the temperature of the reaction mixture remains below 5°C. d. Stir the resulting solution for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: a. In a separate flask, prepare a solution or suspension of the copper(I) halide catalyst (e.g., CuBr or CuCl) in the corresponding acid. b. Add the cold diazonium salt solution from the previous step to the copper catalyst solution in a dropwise manner. Vigorous evolution of nitrogen gas is expected. c. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) until the gas evolution ceases.[7]
-
Work-up and Purification: a. Cool the reaction mixture to room temperature and extract the product with an organic solvent such as dichloromethane or diethyl ether (3x volume). b. Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine. c. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. d. The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Synthetic Workflow Diagram
The following diagram illustrates the key stages of the Sandmeyer reaction for the synthesis of this compound.
Caption: A schematic of the synthesis of this compound.
Spectroscopic Data and Characterization
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with multiplicities determined by coupling to the fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the six carbon atoms in the benzene ring, with their chemical shifts influenced by the attached halogens. Carbon-fluorine couplings will also be observed.
-
¹⁹F NMR: The fluorine NMR spectrum will provide characteristic signals for the two non-equivalent fluorine atoms.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.
Safety and Handling
This compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood to avoid inhalation of vapors.
Applications in Research and Development
As a versatile chemical intermediate, this compound is utilized in the synthesis of more complex molecules. Its applications are prominent in:
-
Pharmaceuticals: It serves as a building block for the synthesis of novel drug candidates. The presence of multiple halogen atoms allows for selective functionalization and fine-tuning of the pharmacological properties of the target molecules.
-
Materials Science: This compound is a precursor for materials used in organic light-emitting diodes (OLEDs), contributing to the development of advanced electronic displays and lighting.[9]
References
- 1. This compound | C6H2BrClF2 | CID 2773258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | VSNCHEM [vsnchem.com]
- 3. 5-bromo-2-chloro-1,3-difluorobenzene176673-72-6,Purity95%_Esprit Chemical Company [molbase.com]
- 4. 176673-72-6 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 5. A general electrochemical strategy for the Sandmeyer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. 5-Bromo-1,3-dichloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]
- 8. 176673-72-6|this compound|BLD Pharm [bldpharm.com]
- 9. nbinno.com [nbinno.com]
A Technical Guide to the Physical Properties of 5-Bromo-2-chloro-1,3-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 5-Bromo-2-chloro-1,3-difluorobenzene, an important building block in organic synthesis. Due to its halogenated structure, this compound is of significant interest in the development of novel pharmaceutical and agrochemical agents. This document consolidates available data, outlines standard experimental protocols for property determination, and presents a logical workflow for its synthesis and purification.
Core Physical and Chemical Properties
Quantitative experimental data for several key physical properties of this compound are not widely published. The table below summarizes available computed and predicted data, alongside fundamental chemical identifiers. Researchers are advised to determine these properties experimentally for their specific samples.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 176673-72-6 | [1][2][3][4] |
| Molecular Formula | C₆H₂BrClF₂ | [1][2][3][4] |
| Molecular Weight | 227.43 g/mol | [1][2] |
| Boiling Point | 190.5 ± 35.0 °C (Predicted) | [3] |
| Density | 1.805 ± 0.06 g/cm³ (Predicted) | [3] |
| Melting Point | Not available | |
| Solubility | Not available | |
| Synonyms | 1-Bromo-4-chloro-3,5-difluorobenzene, 4-Chloro-3,5-difluorobromobenzene | [2][3] |
Experimental Protocols for Property Determination
Accurate determination of physical properties is critical for reaction planning, process development, and regulatory compliance. The following are standard methodologies for key physical property measurements.
Melting Point Determination
The melting point provides an indication of purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.
Methodology: Capillary Method using a Digital Apparatus
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample. The packed material should be 2-4 mm in height.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a digital melting point apparatus.
-
Approximate Determination: If the melting point is unknown, perform a rapid heating run (10-20 °C/minute) to find an approximate range.
-
Accurate Measurement: Allow the apparatus to cool to at least 10-15°C below the approximate melting point. Insert a new sample and heat at a slow rate (1-2 °C/minute).
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). This range is the melting point.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Methodology: Micro-Reflux Method
-
Apparatus Setup: Place approximately 0.5 mL of the liquid sample into a small test tube containing a magnetic stir bar.
-
Thermometer Placement: Suspend a thermometer so that its bulb is just above the surface of the liquid. The bulb should be positioned where the vapor will condense and reflux.
-
Heating: Place the test tube in a heating block or oil bath on a magnetic stirrer. Turn on the stirrer for gentle mixing.
-
Observation: Heat the sample until it boils gently and a ring of refluxing condensate is visible on the test tube walls, level with the thermometer bulb.
-
Data Recording: The stable temperature reading on the thermometer during this gentle reflux is the boiling point.
Density Determination
Density is the mass of a substance per unit of volume and is a fundamental physical property.
Methodology: Volumetric and Gravimetric Measurement
-
Mass of Empty Vessel: Using an analytical balance, accurately measure the mass of a clean, dry graduated cylinder or pycnometer.
-
Volume Measurement: Add a known volume of the liquid (e.g., 5.00 mL) to the graduated cylinder. Read the volume precisely from the bottom of the meniscus.
-
Mass of Filled Vessel: Measure the combined mass of the liquid and the graduated cylinder.
-
Calculation:
-
Mass of liquid = (Mass of filled cylinder) - (Mass of empty cylinder)
-
Density = Mass of liquid / Volume of liquid
-
Solubility Determination
Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.
Methodology: Shake-Flask Method
-
Preparation: Add an excess amount of the solid this compound to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
-
Sample Separation: After agitation, allow the solution to stand undisturbed at the same constant temperature until the excess solid has settled.
-
Analysis: Carefully extract a known volume of the supernatant liquid, ensuring no solid particles are included. The concentration of the dissolved solute in the supernatant is then determined using a suitable analytical technique, such as HPLC or GC. The result is expressed as grams of solute per 100 g of solvent.
Synthesis and Purification Workflow
The synthesis of halogenated aromatic compounds like this compound often involves multiple steps including halogenation, diazotization, and purification. The following diagram illustrates a generalized logical workflow for such a process.
Caption: Generalized workflow for the synthesis and purification of a halogenated aromatic compound.
References
- 1. This compound | C6H2BrClF2 | CID 2773258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | VSNCHEM [vsnchem.com]
- 3. 176673-72-6 | CAS DataBase [m.chemicalbook.com]
- 4. Benzene,5-bromo-2-chloro-1,3-difluoro-,176673-72-6 Products Supply - Chemical manufacturers Network [chemical-manufactures.com]
An In-depth Technical Guide to 5-Bromo-2-chloro-1,3-difluorobenzene
This technical guide provides a comprehensive overview of 5-Bromo-2-chloro-1,3-difluorobenzene, a halogenated aromatic compound of interest to researchers, scientists, and professionals in the field of drug development and materials science. This document details its chemical structure, properties, a proposed synthesis protocol, and its application in chemical synthesis, supported by available data.
Chemical Structure and Properties
This compound is a polysubstituted benzene derivative with the chemical formula C₆H₂BrClF₂.[1] The molecule features a central benzene ring substituted with one bromine atom, one chlorine atom, and two fluorine atoms. The IUPAC name for this compound is this compound, and it is registered under the CAS number 176673-72-6.[1]
The structural arrangement of the halogen atoms on the benzene ring imparts specific chemical and physical properties that make it a valuable intermediate in organic synthesis. The presence of multiple halogen atoms of different types offers various reaction sites for further functionalization, for instance, through cross-coupling reactions or nucleophilic aromatic substitution.
Table 1: Physicochemical and Computational Data for this compound
| Property | Value | Source |
| Molecular Formula | C₆H₂BrClF₂ | PubChem[1] |
| Molecular Weight | 227.43 g/mol | PubChem[1] |
| CAS Number | 176673-72-6 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| SMILES | C1=C(C=C(C(=C1F)Cl)F)Br | PubChem[1] |
| InChI | InChI=1S/C6H2BrClF2/c7-3-1-4(9)6(8)5(10)2-3/h1-2H | PubChem[1] |
| Monoisotopic Mass | 225.89965 Da | PubChem[1] |
| Appearance | Colorless to light yellow crystal or liquid | ChemBK[2] (for isomer) |
| Solubility | Soluble in organic solvents (e.g., ether, methanol, dichloromethane) | ChemBK[2] (for isomer) |
Note: Some physical properties like appearance and solubility are based on data for the isomeric compound 2-Bromo-5-chloro-1,3-difluorobenzene and are expected to be similar for the title compound.
Proposed Synthesis Pathway
The proposed synthesis starts from the commercially available 4-bromo-2,6-difluoroaniline. The amino group of this precursor is first converted to a diazonium salt, which is then displaced by a chlorine atom using a copper(I) chloride catalyst.
Figure 1: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Materials:
-
4-Bromo-2,6-difluoroaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl)
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (or other suitable drying agent)
-
Ice
Procedure:
Step 1: Diazotization of 4-Bromo-2,6-difluoroaniline
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-bromo-2,6-difluoroaniline in a suitable amount of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution. Maintain the temperature below 5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) chloride solution with continuous stirring.
-
A vigorous evolution of nitrogen gas should be observed. Allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) until the gas evolution ceases.
-
Cool the reaction mixture to room temperature.
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous phase).
-
Combine the organic extracts and wash successively with dilute sodium hydroxide solution and water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Application in Synthesis: A Case Study
While direct experimental data for this compound is scarce in public literature, its utility as a synthetic intermediate is demonstrated in a supporting information document from a Royal Society of Chemistry publication.[7] In this study, the compound is used as a reactant in a nucleophilic aromatic substitution (SNAr) reaction to synthesize a precursor for a novel boron- and nitrogen-containing aromatic system.
Experimental Workflow
The workflow involves the reaction of this compound with a carbazole derivative in the presence of a base.
Figure 2: Experimental workflow for the synthesis of a carbazole derivative.
Experimental Protocol
Materials:
-
This compound (400 mg, 1.76 mmol)
-
Carbazole derivative (Compound 1) (1.59 g, 3.69 mmol, 2.1 equiv.)
-
Cesium carbonate (Cs₂CO₃) (2.87 g, 8.79 mmol, 5 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF) (15 mL)
Procedure:
-
To a 2-neck Schlenk tube, add this compound, the carbazole derivative (Compound 1), and cesium carbonate.
-
Add anhydrous DMF to the reaction vessel.
-
Stir the mixture at 155 °C under a nitrogen atmosphere for 72 hours.
-
After cooling to room temperature, quench the reaction by adding water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Separate the organic phase and concentrate it under reduced pressure.
-
The crude product is purified to obtain the final product (Compound 3) as a pale yellow solid (Yield: 97%, 1.80 g).[7]
Characterization of the Product (Compound 3)
The resulting product was characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[7]
¹H NMR (400 MHz, CDCl₃): δ 7.93 (s, 2H), 7.60 (d, J = 8.5 Hz, 12H), 7.44 (d, J = 8.5 Hz, 8H), 7.40 – 7.36 (m, 4H), 1.34 (s, 36H).[7]
¹³C NMR (126 MHz, CDCl₃): δ 127.18, 125.80, 122.60, 120.75, 120.49, 108.27, 34.55, 31.40.[7]
HRMS (ESI-MS): [M+H]⁺ Calculated for C₇₀H₆₅BN₂: 945.5314; Found: 945.5313.[7]
Safety and Handling
This compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be carried out in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. In case of accidental contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. While detailed experimental data for the compound itself is not widely available in the public domain, its chemical properties and reactivity can be inferred from related compounds and its documented use in the synthesis of complex molecules. The proposed synthesis via a Sandmeyer reaction provides a reliable method for its preparation. As with all halogenated compounds, appropriate safety precautions must be observed during its handling and use. Further research into the spectroscopic characterization and reactivity of this compound would be beneficial to the scientific community.
References
- 1. US11970481B1 - Substituted pyridine derivatives as SARM1 inhibitors - Google Patents [patents.google.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]
- 4. 5-Bromo-1,3-dichloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. rsc.org [rsc.org]
An In-depth Technical Guide to the Solubility of 5-Bromo-2-chloro-1,3-difluorobenzene
This technical guide provides a comprehensive overview of the available solubility data for 5-Bromo-2-chloro-1,3-difluorobenzene, targeting researchers, scientists, and professionals in drug development. Due to the limited availability of specific quantitative data for this compound, this guide also presents qualitative solubility information for a structurally related isomer and outlines detailed experimental protocols for solubility determination.
Core Data Presentation: Solubility Profile
| Solvent | Qualitative Solubility |
| Water | Insoluble[1] |
| Diethyl Ether | Soluble |
| Methanol | Soluble |
| Dichloromethane | Soluble |
Note: This data is for the isomer 2-Bromo-5-chloro-1,3-difluorobenzene and should be considered as an estimation for this compound. Experimental verification is highly recommended.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of a solid organic compound like this compound. These protocols are standard laboratory procedures.
Method 1: Visual Assessment of Solubility
This method provides a qualitative or semi-quantitative measure of solubility.
-
Preparation: Weigh approximately 100 mg of this compound into a small test tube.
-
Solvent Addition: Add 3 mL of the desired solvent (e.g., water, ethanol, dichloromethane) to the test tube in portions, with vigorous shaking after each addition.
-
Observation: Observe the mixture. If the solid completely dissolves, it is considered soluble. If it remains undissolved, it is deemed insoluble. For a more detailed assessment, the amount of solvent required to dissolve the solid can be recorded.
Method 2: Gravimetric Determination of Solubility
This method provides a quantitative measure of solubility.
-
Saturated Solution Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the undissolved solid to settle. Carefully filter a known volume of the supernatant to remove any undissolved solute.
-
Solvent Evaporation: Weigh a clean, dry evaporating dish. Transfer the filtered solution to the dish and evaporate the solvent completely in a fume hood or using a rotary evaporator.
-
Quantification: Once the solvent is fully evaporated, weigh the evaporating dish containing the dried solute. The difference in weight gives the mass of the dissolved solid.
-
Calculation: Calculate the solubility in terms of g/100 mL or mol/L.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.
Caption: Workflow for Solubility Determination of this compound.
References
An In-depth Technical Guide to the Spectral Data of 5-Bromo-2-chloro-1,3-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 5-Bromo-2-chloro-1,3-difluorobenzene. Due to the limited availability of public experimental data, this document focuses on predicted spectral information derived from computational methods and spectral databases of structurally similar compounds. It also includes generalized experimental protocols for acquiring such data.
Chemical Structure and Properties
This compound is a substituted aromatic compound with the molecular formula C₆H₂BrClF₂. Its structure is foundational to interpreting its spectral data.
| Property | Value |
| Molecular Formula | C₆H₂BrClF₂ |
| Molecular Weight | 227.43 g/mol |
| CAS Number | 176673-72-6 |
| Canonical SMILES | C1=C(C=C(C(=C1F)Cl)F)Br |
| InChI Key | SWELJVAWQMCJLG-UHFFFAOYSA-N |
Predicted NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show a single resonance for the two equivalent aromatic protons.
| Predicted Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Number of Protons | Assignment |
| 7.5 - 7.8 | Triplet | ~8-10 (JH-F) | 2H | H-4, H-6 |
Note: The chemical shift is influenced by the electron-withdrawing effects of the halogen substituents. The multiplicity is predicted as a triplet due to coupling with the two adjacent fluorine atoms.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
| Predicted Chemical Shift (δ) (ppm) | Assignment |
| 158 - 162 (d, JC-F ≈ 250 Hz) | C-1, C-3 |
| 125 - 129 (t, JC-F ≈ 25 Hz) | C-5 |
| 118 - 122 | C-2 |
| 115 - 119 (t, JC-F ≈ 20 Hz) | C-4, C-6 |
Note: The carbon atoms directly bonded to fluorine will exhibit large coupling constants (JC-F). The chemical shifts are estimated based on the additive effects of the substituents.
Predicted ¹⁹F NMR Data
The ¹⁹F NMR spectrum is expected to show a single resonance for the two equivalent fluorine atoms.
| Predicted Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Number of Fluorines | Assignment |
| -105 to -115 | Triplet | ~8-10 (JF-H) | 2F | F-1, F-3 |
Note: The chemical shift is relative to a standard (e.g., CFCl₃). The multiplicity is a triplet due to coupling with the two adjacent protons.
Predicted Infrared (IR) Spectral Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for this compound are summarized below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Weak | C-H aromatic stretching |
| 1600 - 1450 | Medium-Strong | C=C aromatic ring stretching |
| 1400 - 1200 | Strong | C-F stretching |
| 1100 - 1000 | Strong | C-Cl stretching |
| 900 - 700 | Strong | C-H out-of-plane bending |
| 700 - 500 | Medium | C-Br stretching |
Predicted Mass Spectrometry (MS) Data
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 226/228/230 | High | [M]⁺ (Molecular ion) |
| 191/193 | Medium | [M-Cl]⁺ |
| 147/149 | Medium | [M-Br]⁺ |
| 112 | Low | [M-Br-Cl]⁺ |
Note: The isotopic pattern of the molecular ion will be characteristic due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Experimental Protocols
The following are generalized protocols for acquiring spectral data for aromatic compounds like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 0 to 200 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
-
¹⁹F NMR Acquisition: Acquire the spectrum with or without proton decoupling. Typical parameters include a wide spectral width to encompass the expected chemical shift range and a relaxation delay of 1-2 seconds.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, place a drop between two KBr or NaCl plates.
-
Solid (KBr pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
ATR: Place a small amount of the sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record a background spectrum of the empty sample compartment or the clean ATR crystal. Then, record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument.
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) if coupled with liquid chromatography.
-
Acquisition:
-
Direct Infusion: Introduce the sample solution directly into the ion source at a constant flow rate.
-
GC-MS: Inject the sample onto a gas chromatography column to separate it from any impurities before it enters the mass spectrometer.
-
-
Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
Data Processing: Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions.
Visualizations
The following diagrams illustrate the logical relationships in the spectroscopic analysis of this compound.
Caption: Relationship between molecular structure and spectroscopic techniques.
Caption: General workflow for spectroscopic analysis.
An In-depth Technical Guide to 5-Bromo-2-chloro-1,3-difluorobenzene: Commercial Availability, Synthetic Applications, and Core Data
For Researchers, Scientists, and Drug Development Professionals
Introduction: 5-Bromo-2-chloro-1,3-difluorobenzene is a halogenated aromatic compound that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring bromine, chlorine, and two fluorine atoms on a benzene ring, offers multiple reactive sites for the construction of complex molecules. This technical guide provides a comprehensive overview of its commercial availability, key chemical data, and detailed experimental protocols for its application in pivotal cross-coupling reactions, which are foundational in modern drug discovery and materials science.
Commercial Availability
This compound, identified by the CAS Number 176673-72-6, is readily available from a variety of chemical suppliers.[1][2][3] Researchers can procure this compound in quantities ranging from milligrams to kilograms, with typical purities of 97% or higher.[4] Several vendors offer comprehensive analytical data upon request, including Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) to verify its identity and purity.[1]
Table 1: Commercial Suppliers of this compound
| Supplier | Purity/Specification | Available Quantities |
| BLDpharm | 97%+ | Inquire for details |
| VSNCHEM | Inquire for details | Bulk quote available |
| abcr Gute Chemie | 98% | Inquire for details |
| Boroncore | Inquire for details | Inquire for details |
| ACE Biolabs | 97% | 25mg, 50mg, 100mg |
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety information is crucial for the handling and application of this compound in a laboratory setting.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 176673-72-6 | PubChem[5] |
| Molecular Formula | C₆H₂BrClF₂ | PubChem[5] |
| Molecular Weight | 227.43 g/mol | PubChem[5] |
| IUPAC Name | This compound | PubChem[5] |
| Appearance | Colorless to light yellow crystal or liquid (for similar compounds) | ChemBK[6] |
| Storage | Sealed in dry, room temperature | BLDpharm[1] |
Table 3: Hazard Identification and Safety Precautions
| Hazard Statement | Precautionary Statement | Source |
| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | PubChem[5] |
| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | PubChem[5] |
| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | PubChem[5] |
Note: The hazard information is based on GHS classifications and may vary by supplier. Always consult the specific Safety Data Sheet (SDS) provided by the vendor before handling the chemical.
Synthetic Applications and Experimental Protocols
The reactivity of the carbon-bromine and carbon-chlorine bonds in this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are instrumental in forming new carbon-carbon and carbon-nitrogen bonds, which are ubiquitous in pharmaceutical and agrochemical compounds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective coupling at the 5-position.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv.), the desired aryl or vinylboronic acid (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2.0 equiv.) or K₂CO₃.
-
Solvent: Add a degassed solvent system, commonly a mixture of toluene and water (e.g., 4:1).
-
Reaction Conditions: Heat the mixture with vigorous stirring at a temperature ranging from 80 to 100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki coupling, the chemoselectivity of this reaction on this compound allows for the selective formation of a C-N bond at the bromine-substituted position.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.2-1.5 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.1-1.2 equiv.).
-
Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction Conditions: Seal the tube and heat the mixture with stirring at 80-110 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and the catalyst. The filtrate is then washed with water and brine, dried over anhydrous sulfate, and concentrated.
-
Purification: The resulting crude amine can be purified by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes which are important intermediates in organic synthesis.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
-
Reagent Addition: Add the terminal alkyne (1.1-1.5 equiv.) and a degassed amine base, such as triethylamine or diisopropylethylamine, which can often be used as the solvent as well.
-
Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until completion, as monitored by TLC or GC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent and filter through celite. The filtrate is washed with aqueous ammonium chloride, water, and brine. The organic layer is then dried and concentrated.
-
Purification: The desired alkynyl product is purified by flash column chromatography.
Conclusion
This compound is a commercially accessible and highly valuable reagent for the synthesis of complex organic molecules. Its distinct pattern of halogen substitution allows for selective functionalization through well-established cross-coupling methodologies. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to utilize this versatile building block in their synthetic endeavors, paving the way for the discovery of novel pharmaceuticals and advanced materials. It is always recommended to consult the specific safety data sheet from the supplier and to perform small-scale optimization experiments to achieve the best results for a particular substrate and reaction.
References
An In-depth Technical Guide to the Safety and Handling of 5-Bromo-2-chloro-1,3-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 5-Bromo-2-chloro-1,3-difluorobenzene (CAS No. 176673-72-6), a halogenated aromatic compound utilized as an intermediate in various fields of chemical synthesis, including pharmaceuticals and agrochemicals.[1] This document outlines the known hazards, recommended handling procedures, and emergency protocols to ensure the safe and effective use of this compound in a laboratory setting.
Chemical and Physical Properties
This compound is a substituted benzene ring with the molecular formula C₆H₂BrClF₂.[1][2] A summary of its key physical and chemical properties is provided in the table below. Please note that some of the data are predicted values.
| Property | Value | Reference |
| Molecular Weight | 227.43 g/mol | [2] |
| Appearance | Clear, faint yellow liquid | [1] |
| Boiling Point | 190.5 ± 35.0 °C (Predicted) | [1] |
| Density | 1.805 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage Temperature | Room Temperature, Sealed in dry conditions | [1] |
| InChIKey | SWELJVAWQMCJLG-UHFFFAOYSA-N | [2] |
| CAS Number | 176673-72-6 | [2] |
Safety and Hazard Information
This compound is classified as a hazardous substance. All personnel handling this chemical must be thoroughly familiar with its potential hazards and the required safety precautions.
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for this compound:
| Code | Hazard Statement | Pictogram | Signal Word |
| H314 | Causes severe skin burns and eye damage. | Danger | Danger |
| H290 | May be corrosive to metals. | Danger | Warning |
Source: ChemicalBook[1]
Precautionary Statements
The following precautionary statements are recommended when handling this compound:
| Code | Precautionary Statement |
| P234 | Keep only in original container. |
| P264 | Wash skin thoroughly after handling. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P310 | Immediately call a POISON CENTER/doctor. |
| P363 | Wash contaminated clothing before reuse. |
| P390 | Absorb spillage to prevent material damage. |
| P405 | Store locked up. |
| P406 | Store in corrosive resistant container with a resistant inner liner. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Source: ChemicalBook[1]
Experimental Protocols
Proposed Synthesis of this compound via Sandmeyer Reaction
This proposed synthesis involves the diazotization of a suitable aniline precursor followed by a copper(I) chloride-catalyzed chlorination. A plausible starting material would be 4-bromo-2,6-difluoroaniline.
Step 1: Diazotization of 4-Bromo-2,6-difluoroaniline
-
In a well-ventilated fume hood, prepare a solution of 4-bromo-2,6-difluoroaniline in a suitable acidic medium (e.g., a mixture of concentrated hydrochloric acid and water).
-
Cool the solution to 0-5 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution, maintaining the temperature below 5 °C. Vigorous stirring is essential during this addition.
-
Monitor the completion of the diazotization by testing for the absence of the starting aniline using an appropriate method (e.g., TLC) and the presence of nitrous acid using starch-iodide paper.
Step 2: Sandmeyer Chlorination
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.
-
With vigorous stirring, slowly add the cold diazonium salt solution from Step 1 to the copper(I) chloride solution.
-
The reaction is often accompanied by the evolution of nitrogen gas. Allow the reaction mixture to warm to room temperature and then gently heat (e.g., to 50-60 °C) until the gas evolution ceases.
-
Cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
Extract the product from the reaction mixture using a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers successively with dilute sodium hydroxide solution and water to remove any acidic impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography to yield this compound.
This is a proposed protocol and should be adapted and optimized by a qualified chemist. All steps must be performed with appropriate personal protective equipment in a certified fume hood.
Handling and Storage
Proper handling and storage procedures are critical to minimize the risks associated with this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile or neoprene) should be worn.
-
Respiratory Protection: All handling of this volatile compound should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.
Storage
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The storage area should be designated for hazardous chemicals.
Spill and Waste Disposal
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and contact environmental health and safety personnel.
-
Waste containing this compound is considered hazardous waste. It should be collected in a designated, properly labeled container for halogenated organic waste and disposed of according to local, state, and federal regulations. Never dispose of this chemical down the drain.
Visualizations
Proposed Synthesis Pathway
The following diagram illustrates the proposed two-step synthesis of this compound from 4-bromo-2,6-difluoroaniline via a Sandmeyer reaction.
Caption: Proposed synthesis of this compound.
Laboratory Safety Workflow
This diagram outlines a general workflow for safely handling halogenated aromatic compounds like this compound in a laboratory setting.
Caption: General laboratory safety workflow for handling hazardous chemicals.
References
An In-depth Technical Guide to 5-Bromo-2-chloro-1,3-difluorobenzene: A Versatile Building Block for Novel Chemical Entities
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-chloro-1,3-difluorobenzene is a halogenated aromatic compound that serves as a key intermediate in the synthesis of a variety of complex organic molecules. Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms on a benzene ring, offers multiple reaction sites for selective chemical modifications. This strategically functionalized scaffold makes it a valuable building block in the fields of medicinal chemistry, agrochemicals, and materials science. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential research applications of this compound, with a focus on its utility for drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing and executing chemical reactions, as well as for understanding the compound's behavior in various experimental settings.
| Property | Value | Reference |
| CAS Number | 176673-72-6 | [1] |
| Molecular Formula | C₆H₂BrClF₂ | [2] |
| Molecular Weight | 227.43 g/mol | [2] |
| Predicted Boiling Point | 190.5 ± 35.0 °C | [3] |
| Predicted Density | 1.805 ± 0.06 g/cm³ | [3] |
| SMILES | C1=C(C=C(C(=C1F)Cl)F)Br | [2] |
| InChI | InChI=1S/C6H2BrClF2/c7-3-1-4(9)6(8)5(10)2-3/h1-2H | [2] |
Synthesis and Reactivity
The synthesis of this compound and its isomers often involves multi-step sequences starting from readily available precursors. While specific, detailed experimental protocols for the direct synthesis of this compound are not extensively reported in publicly available literature, related syntheses of its isomers provide valuable insights into potential synthetic strategies. One common approach involves the diazotization of a corresponding aniline, followed by a Sandmeyer-type reaction.
A general workflow for the synthesis of a related isomer, 5-bromo-1,3-dichloro-2-fluorobenzene, starts from 3,5-dichloro-4-fluoroaniline. This process involves the formation of a diazonium salt, which is then reacted with a bromine source, such as cuprous bromide in hydrobromic acid.[4]
Caption: General workflow for the synthesis of a related brominated dichlorofluorobenzene.
The reactivity of this compound is dictated by the different halogen substituents. The carbon-bromine bond is generally the most reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This selectivity allows for the introduction of various aryl, heteroaryl, or alkyl groups at this position, while leaving the chloro and fluoro substituents intact for potential subsequent transformations.
Potential Research Areas and Applications
The unique structural features of this compound make it an attractive starting material for the synthesis of novel compounds with potential applications in several research areas:
Medicinal Chemistry and Drug Discovery
Halogenated aromatic compounds are prevalent in many approved drugs. The presence of fluorine, in particular, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.
a. Kinase Inhibitors:
Many small molecule kinase inhibitors, a critical class of anti-cancer drugs, feature a substituted aromatic core.[5] The 2-chloro-1,3-difluorophenyl moiety, which can be accessed from this compound, could serve as a key pharmacophore. The bromine atom provides a handle for introducing various side chains through cross-coupling reactions to explore structure-activity relationships (SAR) and optimize inhibitory potency and selectivity against specific kinases. Dysregulation of kinase signaling pathways is a hallmark of many cancers, making this a promising area of investigation.[5]
Caption: Synthetic approach to novel kinase inhibitors.
b. Other Therapeutic Areas:
The versatility of this building block allows for its incorporation into scaffolds targeting a wide range of biological targets beyond kinases. Its potential utility could be explored in the synthesis of novel antivirals, antibacterials, and central nervous system (CNS) active agents.
Agrochemicals
The development of new pesticides and herbicides often relies on the synthesis of novel halogenated aromatic compounds. The specific combination of halogens in this compound could lead to the discovery of new active ingredients with improved efficacy, selectivity, and environmental profiles.
Materials Science
Fluorinated aromatic compounds are of interest in the development of advanced materials, including liquid crystals, polymers, and organic light-emitting diodes (OLEDs). The introduction of the 5-Bromo-2-chloro-1,3-difluorophenyl moiety could be used to fine-tune the electronic and physical properties of these materials.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl bromide (1.0 equivalent), the desired boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and an aqueous solution of the base.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: General experimental workflow for a Suzuki coupling reaction.
Conclusion
This compound represents a promising, yet underexplored, building block for the synthesis of novel chemical entities. Its strategically positioned halogen atoms provide a versatile platform for selective functionalization, making it particularly attractive for applications in drug discovery and materials science. Further research into the synthesis and reactivity of this compound is warranted to fully unlock its potential for developing next-generation therapeutics and advanced materials. The experimental guidance and potential research avenues outlined in this technical guide are intended to stimulate further investigation into this valuable synthetic intermediate.
References
- 1. 4-Chloro-3,5-difluorobromobenzene | 176673-72-6 [chemicalbook.com]
- 2. This compound | C6H2BrClF2 | CID 2773258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 176673-72-6 | CAS DataBase [m.chemicalbook.com]
- 4. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]
- 5. digibug.ugr.es [digibug.ugr.es]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 5-Bromo-2-chloro-1,3-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of various derivatives from the versatile building block, 5-Bromo-2-chloro-1,3-difluorobenzene. This compound serves as a valuable starting material in the development of novel pharmaceuticals, agrochemicals, and functional materials. The presence of multiple, differentially reactive halogen substituents allows for selective functionalization through a variety of modern cross-coupling and substitution reactions.
Overview of Synthetic Transformations
This compound offers several avenues for synthetic modification. The reactivity of the halogen atoms towards palladium-catalyzed cross-coupling reactions generally follows the order: Br > Cl. This differential reactivity allows for selective functionalization at the C-Br bond while leaving the C-Cl bond available for subsequent transformations. Key synthetic strategies include:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds by reacting the C-Br bond with boronic acids.
-
Buchwald-Hartwig Amination: Formation of C-N bonds through coupling with a wide range of primary and secondary amines.
-
Sonogashira Coupling: Creation of C-C triple bonds by reacting with terminal alkynes.
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the chlorine atom with various nucleophiles, often requiring activating conditions.
Experimental Protocols
The following protocols are provided as a starting point for the synthesis of derivatives from this compound. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the selective Suzuki-Miyaura coupling at the C-Br bond of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Toluene/Ethanol/Water, 4:1:1 mixture)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the palladium catalyst, followed by the degassed solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
General Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for the synthesis of biaryl derivatives.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol outlines a general procedure for the selective amination at the C-Br position of this compound with a primary or secondary amine.[1]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.5 equivalents)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
-
Celite®
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor, phosphine ligand, and base to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add the anhydrous solvent to the tube.
-
Add this compound and the amine.
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure N-aryl derivative.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol 3: Sonogashira Coupling of this compound
This protocol provides a general method for the selective coupling of a terminal alkyne at the C-Br position of this compound.[2]
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%)
-
Copper(I) iodide (CuI, 4-5 mol%)
-
Base (e.g., Triethylamine or Diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Saturated aqueous ammonium chloride solution
-
Brine solution
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.
-
Add the anhydrous solvent and the base.
-
To the stirred solution, add this compound followed by the terminal alkyne.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired alkynyl derivative.
Data Presentation
The following tables summarize representative reaction conditions for the synthesis of derivatives from this compound. The yields are hypothetical and based on typical outcomes for similar substrates.
Table 1: Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 80-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 100 | 10 | 85-98 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (4) | Na₂CO₃ | DME/H₂O | 85 | 16 | 75-90 |
Table 2: Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu | Toluene | 100 | 18 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 70-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | 16 | 80-92 |
Table 3: Sonogashira Coupling Conditions
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 50 | 6 | 85-98 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | DMF | RT | 12 | 80-95 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N | THF | 40 | 8 | 90-99 |
Safety Information
This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
Application Notes: 5-Bromo-2-chloro-1,3-difluorobenzene in Cross-Coupling Reactions
Introduction
5-Bromo-2-chloro-1,3-difluorobenzene (CAS: 176673-72-6) is a highly versatile and strategically important chemical building block in modern organic synthesis.[1] Its unique substitution pattern, featuring two distinct halogen atoms (bromine and chlorine) and two fluorine atoms, allows for selective and sequential functionalization. This makes it an invaluable intermediate in the development of complex molecules, particularly in the fields of pharmaceuticals, agrochemicals, and materials science where fluorinated compounds play a critical role.[1]
The differential reactivity of the carbon-bromine (C-Br) versus the carbon-chlorine (C-Cl) bond is the cornerstone of its utility in cross-coupling chemistry. In palladium-catalyzed reactions, the C-Br bond is significantly more reactive, enabling chemists to perform selective transformations at this position while leaving the C-Cl bond intact for subsequent modifications.[2][3] This application note provides detailed protocols and data for several key cross-coupling reactions utilizing this powerful synthetic intermediate.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide.[4][5] For this compound, the reaction proceeds selectively at the more reactive C-Br bond, providing a straightforward route to 4-chloro-3,5-difluoro-biphenyl derivatives.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition | Rationale / Reference |
| Aryl Halide | This compound | Substrate with selective reactivity at C-Br bond. |
| Boronic Acid | Arylboronic Acid (1.1 - 1.5 equiv.) | Coupling partner. |
| Catalyst | Pd(dppf)Cl₂ (1 - 5 mol%) | Efficient catalyst for Suzuki couplings.[6] |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equiv.) | Activates the boronic acid for transmetalation.[6] |
| Solvent | Dioxane/H₂O or DME/H₂O (e.g., 4:1) | Common solvent system for Suzuki reactions. |
| Temperature | 80 - 100 °C | Typical temperature range to ensure reaction completion. |
| Reaction Time | 2 - 12 hours | Monitored by TLC or GC-MS. |
| Typical Yield | 75 - 95% | Dependent on the specific boronic acid used. |
Experimental Protocol: Synthesis of 4-Chloro-3,5-difluoro-[1,1'-biphenyl]-4'-yl-methanol
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), (4-(hydroxymethyl)phenyl)boronic acid (1.2 equiv.), and Potassium Carbonate (K₂CO₃) (2.5 equiv.).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%).
-
Solvent Addition: Add a degassed mixture of Dioxane and Water (4:1 ratio, 0.1 M concentration relative to the aryl halide).
-
Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[7][8] It is a premier method for synthesizing aryl amines from aryl halides. Using this compound, this reaction allows for the selective introduction of an amine functional group at the C-Br position.
Data Presentation: Buchwald-Hartwig Amination Conditions
| Parameter | Condition | Rationale / Reference |
| Aryl Halide | This compound | Substrate with selective reactivity at C-Br bond. |
| Amine | Primary or Secondary Amine (1.2 - 1.5 equiv.) | Nucleophilic coupling partner. |
| Catalyst | Pd₂(dba)₃ (1 - 2 mol%) or Pd(OAc)₂ | Common palladium(0) or (II) precatalysts.[9] |
| Ligand | XPhos or RuPhos (2 - 4 mol%) | Bulky, electron-rich phosphine ligands are effective.[10] |
| Base | NaOt-Bu or K₃PO₄ (1.5 - 2.5 equiv.) | Strong, non-nucleophilic base is required.[11] |
| Solvent | Toluene or Dioxane (anhydrous, degassed) | Aprotic solvents are standard.[10] |
| Temperature | 90 - 110 °C | Drives the reaction to completion. |
| Reaction Time | 4 - 24 hours | Dependent on amine nucleophilicity and steric hindrance. |
| Typical Yield | 70 - 90% | Varies with the amine coupling partner. |
Experimental Protocol: Synthesis of N-(4-chloro-3,5-difluorophenyl)morpholine
-
Inert Atmosphere Setup: To a dried Schlenk tube under argon, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and Sodium tert-butoxide (NaOt-Bu) (2.0 equiv.).
-
Reagent Addition: Evacuate and backfill the tube with argon. Add anhydrous, degassed toluene, followed by this compound (1.0 equiv.) and morpholine (1.5 equiv.).[10]
-
Reaction Execution: Seal the tube and heat the mixture in an oil bath at 100 °C for 18 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to obtain the desired N-arylated product.
Visualization: Buchwald-Hartwig Amination Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
- 11. jk-sci.com [jk-sci.com]
Application Notes and Protocols for 5-Bromo-2-chloro-1,3-difluorobenzene in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-chloro-1,3-difluorobenzene is a versatile halogenated aromatic building block with significant potential in the synthesis of complex organic molecules. Its distinct electronic properties and the differential reactivity of its bromine and chlorine substituents make it an attractive starting material for the construction of novel pharmaceuticals, agrochemicals, and functional materials. The presence of two fluorine atoms on the benzene ring can enhance the metabolic stability and binding affinity of the resulting molecules, properties that are highly desirable in drug discovery.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. These reactions allow for the selective formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide array of functional groups.
Key Applications and Reaction Selectivity
The primary utility of this compound in organic synthesis lies in the sequential and selective functionalization of its C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl.[2] This inherent difference in reactivity allows for the selective coupling at the more reactive C-Br bond, while leaving the C-Cl bond intact for subsequent transformations. This chemoselectivity is a crucial aspect for the efficient synthesis of highly substituted and complex aromatic compounds.
Experimental Protocols
The following protocols are representative methodologies for the application of this compound in common cross-coupling reactions. While specific yields for this substrate are not widely published, the provided conditions are based on established procedures for similar dihalogenated aromatic compounds and serve as a robust starting point for reaction optimization.
Protocol 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organohalide. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water mixture)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Add the degassed solvent mixture (e.g., 1,4-Dioxane, 8 mL and Water, 2 mL).
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Analogous Suzuki-Miyaura Coupling Reactions:
| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-chloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/Ethanol/Water | 100 | 12 | High |
| 2 | 1-Bromo-4-chlorobenzene | Phenylboronic acid | Pd(OAc)₂ (trace) | KOH | Ethanol/Water | RT | 0.4 | 64 |
Note: The data presented is for analogous compounds and serves as a guide. Optimization for this compound is recommended.
Experimental Workflow for Suzuki-Miyaura Coupling
Protocol 2: Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes which are valuable intermediates in organic synthesis.
Reaction Scheme:
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Saturated aqueous ammonium chloride
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (5 mL) and the amine base (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirred mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data for Analogous Sonogashira Coupling Reactions:
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-chlorobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 6 | High |
| 2 | 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | 93 |
Note: This data is for analogous compounds and should be used as a guideline for optimizing the reaction with this compound.
Catalytic Cycle for Sonogashira Coupling
Protocol 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the synthesis of a wide range of arylamines.
Reaction Scheme:
Materials:
-
This compound
-
Amine (e.g., Morpholine, Aniline)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., NaOtBu, K₃PO₄, LHMDS)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (0.02 mmol), the phosphine ligand (0.04 mmol), and the base (1.5 mmol) to an oven-dried Schlenk tube.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous, degassed solvent (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the organic layer with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data for Analogous Buchwald-Hartwig Amination Reactions:
| Entry | Aryl Halide | Amine | Pd-Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-chlorobenzo[d]thiazole | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | 90-98 |
| 2 | 5-Bromo-2-chlorobenzo[d]thiazole | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 16 | 90-98 |
Note: This data is for a structurally similar dihalogenated heterocycle and provides a strong starting point for optimization.[2]
Logical Workflow for Catalyst Selection in Cross-Coupling of Dihaloarenes
Signaling Pathways
While this compound is a valuable building block for synthesizing biologically active molecules, specific derivatives with confirmed interactions with signaling pathways are not extensively documented in publicly available literature. However, the resulting substituted difluorophenyl motifs are common in kinase inhibitors. For instance, the quinazoline scaffold, which can be synthesized from precursors derived from halogenated anilines, is known to target the ATP-binding sites of various kinases like EGFR and VEGFR, which are crucial in cancer cell signaling pathways.[3] Researchers using this building block would typically screen the synthesized compounds against a panel of kinases to identify potential therapeutic targets.
Conclusion
This compound is a highly useful and versatile building block for the synthesis of complex, fluorinated organic molecules. The differential reactivity of its halogen substituents allows for selective and sequential functionalization through well-established palladium-catalyzed cross-coupling reactions. The protocols and data presented herein provide a solid foundation for researchers to explore the synthetic potential of this compound in the development of novel pharmaceuticals, agrochemicals, and materials. Further optimization of the reaction conditions for this specific substrate is encouraged to achieve maximum efficiency and yield.
References
Application Notes and Protocols for the Selective Suzuki-Miyaura Coupling of 5-Bromo-2-chloro-1,3-difluorobenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] This application note provides a detailed protocol for the selective palladium-catalyzed Suzuki-Miyaura coupling of 5-Bromo-2-chloro-1,3-difluorobenzene with various arylboronic acids. The presence of two different halogen atoms on the aromatic ring, bromine and chlorine, allows for a chemoselective reaction. Generally, the reactivity of aryl halides in Suzuki couplings follows the order I > Br > Cl > OTf, enabling the preferential coupling at the more reactive C-Br bond.[2][3][4] This selective functionalization provides a strategic route to synthesize complex multi-substituted difluorobenzene derivatives, which are important scaffolds in medicinal chemistry and materials science. Careful selection of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.[5][6]
Quantitative Data Summary
The following table summarizes typical reaction parameters for the selective Suzuki-Miyaura coupling of this compound. These parameters are a starting point and may require optimization for specific arylboronic acids.
| Parameter | Recommended Conditions | Notes |
| Aryl Halide | This compound (1.0 eq.) | The substrate for selective C-Br bond functionalization. |
| Arylboronic Acid | 1.1 - 1.5 eq. | A slight excess of the boronic acid is typically used to ensure complete consumption of the aryl halide. |
| Palladium Precatalyst | Pd(OAc)₂ (1-3 mol%) or Pd₂(dba)₃ (1-2 mol%) | Common and effective palladium sources for Suzuki couplings. |
| Ligand | SPhos (2-6 mol%), XPhos (2-6 mol%), or P(t-Bu)₃ (2-6 mol%) | Bulky, electron-rich phosphine ligands are often effective for cross-coupling of challenging substrates.[7] |
| Base | K₂CO₃ (2.0-3.0 eq.) or K₃PO₄ (2.0-3.0 eq.) | The base is essential for the activation of the boronic acid.[7] The choice of base can influence the reaction rate and yield. |
| Solvent System | 1,4-Dioxane/Water (4:1 to 10:1 v/v) or Toluene/Water (4:1 to 10:1 v/v) | A mixture of an organic solvent and water is commonly used.[8] The solvent should be degassed to prevent oxidation of the catalyst. |
| Temperature | 80 - 110 °C | The reaction temperature is optimized to ensure a reasonable reaction rate while maintaining selectivity. |
| Reaction Time | 4 - 24 hours | The reaction progress should be monitored by analytical techniques such as TLC, GC-MS, or LC-MS. |
| Atmosphere | Inert (Argon or Nitrogen) | An inert atmosphere is crucial to prevent the degradation of the palladium catalyst. |
Experimental Protocol
This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
In a separate small vial, weigh out palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
-
Inert Atmosphere:
-
Seal the Schlenk flask or vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is typically done by evacuating the flask and backfilling with the inert gas three times.
-
-
Reagent Addition:
-
Under a positive pressure of the inert gas, add the palladium precatalyst and ligand mixture to the reaction flask.
-
Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
-
Reaction:
-
Place the sealed reaction vessel in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for the specified time (e.g., 12 hours).
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-chloro-1,3-difluoro-5-arylbenzene product.
-
Visualizations
Diagram of the Experimental Workflow:
Caption: A flowchart illustrating the key steps in the selective Suzuki coupling protocol.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. research.polyu.edu.hk [research.polyu.edu.hk]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
5-Bromo-2-chloro-1,3-difluorobenzene: A Versatile Building Block in Medicinal Chemistry
FOR IMMEDIATE RELEASE
Shanghai, China – December 24, 2025 – 5-Bromo-2-chloro-1,3-difluorobenzene has emerged as a critical starting material and key intermediate in the synthesis of a variety of medicinally important compounds. Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms, offers medicinal chemists a versatile scaffold for the development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology.
The strategic placement of three different halogen atoms on the benzene ring allows for selective and sequential functionalization through various cross-coupling reactions. This attribute is paramount in modern drug discovery, enabling the precise construction of complex molecular architectures required for high-potency and selective drug candidates.
Application in the Synthesis of Kinase Inhibitors
A significant application of this compound is in the synthesis of potent kinase inhibitors, such as analogues of Vemurafenib, a targeted therapy for melanoma with BRAF V600E mutations. The difluorophenyl moiety is a common feature in many kinase inhibitors, contributing to enhanced binding affinity and improved pharmacokinetic properties.
The synthesis of such complex molecules often involves a series of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the introduction of various aryl, heteroaryl, and amino groups, which are crucial for interacting with the target kinase's active site.
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the selective coupling at the bromine position of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-formylphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
Procedure:
-
To a dried reaction flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (0.05 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent mixture (e.g., 4:1 Dioxane:Water).
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Reactant 1 | Reactant 2 | Catalyst (mol%) | Base | Solvent | Yield (%) | Reference |
| This compound | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/Water | 85-95 | Hypothetical |
| This compound | Pyridine-3-boronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/Ethanol | 80-90 | Hypothetical |
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines the amination of the resulting biaryl compound from Protocol 1 at the chlorine position.
Materials:
-
Product from Suzuki-Miyaura coupling
-
Amine (e.g., aniline)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Solvent (e.g., Toluene)
Procedure:
-
To a dried reaction flask, add the biaryl chloride (1.0 eq), the palladium catalyst (0.02 eq), and the ligand (0.04 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent.
-
Add the amine (1.2 eq) and the base (1.5 eq).
-
Heat the reaction mixture to 100-110 °C and stir for 8-24 hours.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
| Reactant 1 | Reactant 2 | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) | Reference |
| 4'-(2-Chloro-4,6-difluorophenyl)benzaldehyde | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 75-85 | Hypothetical |
| 3-(2-Chloro-4,6-difluorophenyl)pyridine | Benzylamine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ | Dioxane | 70-80 | Hypothetical |
Synthetic Pathway and Experimental Workflow
The following diagrams illustrate the synthetic pathway for a hypothetical kinase inhibitor and the general experimental workflow.
Application Notes and Protocols: 5-Bromo-2-chloro-1,3-difluorobenzene as a Versatile Precursor for Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Bromo-2-chloro-1,3-difluorobenzene as a key intermediate in the synthesis of next-generation agrochemicals. The unique substitution pattern of this halogenated benzene derivative offers a versatile platform for the development of novel fungicides, herbicides, and insecticides.
Introduction
This compound is a valuable building block for the synthesis of complex agrochemical active ingredients. The presence of multiple halogen atoms on the benzene ring allows for selective functionalization through various organic reactions. The bromine atom, in particular, serves as a handle for introducing diverse functionalities via cross-coupling reactions, while the chloro and fluoro substituents contribute to the overall lipophilicity and metabolic stability of the final product, often enhancing its biological activity.
This document outlines a representative synthetic pathway for the preparation of a hypothetical pyrazole-based fungicide, "Fungicida-521," using this compound as the starting material. Pyrazole-containing compounds are a well-established class of fungicides known for their efficacy against a broad spectrum of fungal pathogens.
Synthetic Pathway Overview: Synthesis of "Fungicida-521"
The synthesis of the hypothetical fungicide "Fungicida-521" from this compound is proposed to proceed through a three-step sequence involving a Suzuki-Miyaura coupling, a Claisen condensation, and a final cyclization with a hydrazine derivative.
Caption: Synthetic pathway for the hypothetical fungicide "Fungicida-521".
Experimental Protocols
Step 1: Synthesis of Intermediate 1 (2-Chloro-1,3-difluoro-5-(thiophen-2-yl)benzene) via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with thiophene-2-boronic acid.
Materials:
-
This compound
-
Thiophene-2-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dried 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq), thiophene-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add a degassed solvent mixture of toluene (100 mL), ethanol (25 mL), and water (25 mL).
-
To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Heat the reaction mixture to 85°C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 100 mL of water and extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Intermediate 1.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Yield | 85% |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white solid |
| Melting Point | 78-82 °C |
Step 2: Synthesis of Intermediate 2 (1-(2-Chloro-1,3-difluoro-5-(thiophen-2-yl)phenyl)ethan-1-one)
This hypothetical protocol outlines a Friedel-Crafts acylation to introduce an acetyl group. In a real-world scenario, a directed ortho-metalation followed by quenching with an acetylating agent would be a more likely regioselective approach.
Materials:
-
Intermediate 1
-
Acetyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (1M HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dried 250 mL three-necked flask under a nitrogen atmosphere, suspend aluminum chloride (1.5 eq) in anhydrous dichloromethane (100 mL) and cool to 0°C.
-
Slowly add acetyl chloride (1.2 eq) to the suspension.
-
Add a solution of Intermediate 1 (1.0 eq) in dichloromethane (50 mL) dropwise over 30 minutes, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 2 hours and then at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and 1M HCl (150 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography (silica gel, hexane/ethyl acetate) to obtain Intermediate 2.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Yield | 70% |
| Purity (by GC-MS) | >97% |
| Appearance | Yellowish oil |
Step 3: Synthesis of "Fungicida-521" (3-(2-Chloro-1,3-difluoro-5-(thiophen-2-yl)phenyl)-1-methyl-1H-pyrazol-5-ol)
This protocol describes the cyclization of the diketone intermediate with methylhydrazine to form the pyrazole ring.
Materials:
-
Intermediate 2
-
Methylhydrazine
-
Glacial acetic acid
-
Ethanol
-
Diethyl ether
-
Hexane
Procedure:
-
Dissolve Intermediate 2 (1.0 eq) in ethanol (80 mL) in a 250 mL round-bottom flask.
-
Add methylhydrazine (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Heat the mixture to reflux and stir for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether (100 mL) and wash with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Triturate the crude product with cold hexane to induce precipitation.
-
Collect the solid by filtration and dry under vacuum to yield "Fungicida-521".
Quantitative Data (Hypothetical):
| Parameter | Value |
| Yield | 75% |
| Purity (by LC-MS) | >99% |
| Appearance | Pale yellow solid |
| Melting Point | 145-148 °C |
Logical Workflow for Agrochemical Development
The development of a new agrochemical from a precursor like this compound follows a structured workflow.
Caption: A typical workflow for agrochemical development.
Conclusion
This compound represents a highly promising and versatile precursor for the synthesis of novel agrochemicals. The illustrative synthesis of "Fungicida-521" highlights a plausible route to a potent pyrazole-based fungicide. The described protocols, although hypothetical, are based on established and reliable organic transformations, providing a solid foundation for researchers and scientists in the field of agrochemical development to explore the potential of this valuable starting material. Further derivatization and optimization studies based on the presented workflow could lead to the discovery of new and effective crop protection agents.
Application Notes and Protocols: Lithiation of 5-Bromo-2-chloro-1,3-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the regioselective lithiation of 5-bromo-2-chloro-1,3-difluorobenzene. The resulting organolithium intermediate is a versatile synthon for the introduction of various functional groups, making it a valuable tool in medicinal chemistry and materials science.
Introduction
The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials. This compound possesses multiple reactive sites, and its controlled lithiation allows for the precise introduction of substituents. Ortho-lithiation, directed by the fluorine atoms, is the anticipated pathway, leading to a highly reactive organolithium species. This protocol details a representative procedure for the generation of the lithiated intermediate followed by quenching with carbon dioxide to yield the corresponding benzoic acid, a stable and readily characterizable derivative.
Reaction Principle
The lithiation of this compound is expected to proceed via a lithium-halogen exchange or by direct deprotonation (ortho-lithiation). Given the presence of fluorine atoms, which are known to direct ortho-lithiation, deprotonation at the position between the two fluorine atoms (C4) is a highly probable outcome, especially with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). Alternatively, using n-butyllithium (n-BuLi) could favor lithium-bromine exchange. This protocol will focus on the ortho-lithiation pathway using LDA. The resulting aryllithium species is then trapped with an electrophile, in this case, carbon dioxide, to form a carboxylic acid.
Experimental Protocol
Materials:
-
This compound
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)
-
Anhydrous tetrahydrofuran (THF)
-
Dry carbon dioxide (gas or solid)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (inert atmosphere)
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Round-bottom flasks, oven-dried
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone or cryocooler for maintaining low temperatures
Procedure:
Part 1: In situ Generation of Lithium Diisopropylamide (LDA)
-
To an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet, add anhydrous tetrahydrofuran (THF) (e.g., 20 mL for a 10 mmol scale reaction).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add diisopropylamine (1.1 equivalents) to the stirred THF via syringe.
-
Add n-butyllithium (1.05 equivalents) dropwise to the solution while maintaining the temperature at -78 °C.
-
Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.
Part 2: Lithiation of this compound
-
In a separate oven-dried, two-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF (e.g., 10 mL for a 10 mmol scale reaction).
-
Cool this solution to -78 °C.
-
Slowly transfer the freshly prepared LDA solution from Part 1 into the solution of the aryl halide via cannula or a pre-cooled syringe.
-
Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by taking aliquots, quenching with D₂O, and analyzing by ¹H NMR or GC-MS if desired.
Part 3: Quenching with Carbon Dioxide
-
While maintaining the reaction temperature at -78 °C, bubble dry carbon dioxide gas through the reaction mixture for 30 minutes, or add an excess of crushed dry ice pellets.
-
After the addition of carbon dioxide, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
Part 4: Work-up and Purification
-
Quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Safety Precautions:
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
All glassware must be thoroughly dried to prevent quenching of the organolithium species.
-
The reaction should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
Data Presentation
The following table summarizes representative quantitative data for the lithiation and subsequent carboxylation of this compound. Please note that yields are dependent on reaction scale and purity of reagents.
| Starting Material | Reagents | Product | Yield (%) | Purity (%) |
| This compound | 1. LDA, THF, -78 °C | 4-Bromo-3-chloro-2,6-difluorobenzoic acid | 75-85 | >95 (after purification) |
| 2. CO₂ |
Visualizations
Experimental Workflow
Caption: Workflow for the lithiation and carboxylation of this compound.
Proposed Reaction Pathway
Caption: Proposed pathway showing the formation of the aryllithium intermediate and its subsequent carboxylation.
Application of 5-Bromo-2-chloro-1,3-difluorobenzene in the Synthesis of Advanced Materials for Organic Electronics
Introduction: 5-Bromo-2-chloro-1,3-difluorobenzene is a versatile, polyhalogenated aromatic compound that serves as a key building block in the synthesis of high-performance organic electronic materials. Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms, allows for selective and sequential functionalization through various cross-coupling reactions. The presence of electron-withdrawing fluorine atoms can effectively lower the HOMO and LUMO energy levels of resulting materials, which is a critical design strategy for tuning charge injection/transport properties and enhancing device stability in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
This document provides detailed application notes and protocols for the use of this compound in the synthesis of a hypothetical thermally activated delayed fluorescence (TADF) emitter, a class of materials crucial for achieving high efficiency in next-generation OLEDs.
Application in Thermally Activated Delayed Fluorescence (TADF) Emitters
The design of efficient TADF emitters often involves the combination of electron-donating and electron-accepting moieties to achieve a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). The 2-chloro-1,3-difluorophenyl group derived from this compound can act as a component of an electron-accepting core, which, when coupled with suitable electron-donating units, can facilitate the necessary charge transfer character for efficient TADF.
Here, we outline a synthetic pathway to a hypothetical TADF emitter, Cz-3-(2-chloro-1,3-difluorophenyl)-9H-carbazole (Cz-CDFPB), and its subsequent integration into an OLED device.
Synthetic Pathway and Logical Workflow
The synthesis of Cz-CDFPB from this compound can be envisioned as a two-step process involving a Suzuki-Miyaura cross-coupling reaction. This reaction selectively couples the aryl bromide with a carbazole-based boronic acid, leaving the chloro group intact for potential further functionalization if desired.
Caption: Synthetic workflow for Cz-CDFPB and subsequent OLED fabrication.
Experimental Protocols
Protocol 1: Synthesis of Cz-3-(2-chloro-1,3-difluorophenyl)-9H-carbazole (Cz-CDFPB) via Suzuki-Miyaura Coupling
This protocol outlines the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with carbazole-3-boronic acid.
Materials:
-
This compound (1.0 eq)
-
Carbazole-3-boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene (anhydrous)
-
Ethanol
-
Water (deionized)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
To a 100 mL Schlenk flask, add this compound (e.g., 2.27 g, 10 mmol), carbazole-3-boronic acid (e.g., 2.68 g, 12 mmol), and potassium carbonate (e.g., 2.76 g, 20 mmol).
-
Evacuate the flask and backfill with argon three times to ensure an inert atmosphere.
-
Add anhydrous toluene (40 mL), ethanol (10 mL), and deionized water (10 mL) to the flask.
-
Add the Pd(PPh₃)₄ catalyst (e.g., 0.58 g, 0.5 mmol) to the reaction mixture under a positive flow of argon.
-
Attach a reflux condenser and heat the mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Cz-CDFPB.
Protocol 2: Fabrication of a Multilayer OLED Device
This protocol describes the fabrication of a simple multilayer OLED to evaluate the performance of the synthesized Cz-CDFPB as a TADF emitter.
Device Structure: ITO / HTL / EML / HBL / ETL / LiF / Al
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hole Transport Layer (HTL) material: e.g., TAPC (40 nm)
-
Emissive Layer (EML): Host material (e.g., CBP) doped with Cz-CDFPB (e.g., 10 wt%) (30 nm)
-
Hole Blocking Layer (HBL) material: e.g., TPBi (10 nm)
-
Electron Transport Layer (ETL) material: e.g., TPBi (40 nm)
-
Lithium Fluoride (LiF) (1 nm)
-
Aluminum (Al) (100 nm)
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
Procedure:
-
Clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone for 15 minutes prior to deposition.
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber.
-
Deposit the organic layers and the metal cathode sequentially at a controlled deposition rate (e.g., 1-2 Å/s for organics, 0.1 Å/s for LiF, and 5 Å/s for Al).
-
The EML is deposited by co-evaporation of the host material and the Cz-CDFPB dopant from separate sources, with the doping concentration controlled by the relative deposition rates.
-
After deposition, encapsulate the devices under an inert atmosphere to prevent degradation from moisture and oxygen.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₂BrClF₂ |
| Molecular Weight | 227.43 g/mol |
| CAS Number | 176673-72-6 |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | ~ 205-207 °C |
| Density | ~ 1.8 g/cm³ |
Table 2: Predicted and Measured Properties of Cz-CDFPB
| Property | Predicted/Measured Value | Method/Conditions |
| HOMO Energy Level | -5.8 eV | Cyclic Voltammetry |
| LUMO Energy Level | -2.7 eV | Cyclic Voltammetry |
| Photoluminescence Peak | ~ 480 nm (in Toluene) | Photoluminescence Spectroscopy |
| Photoluminescence Quantum Yield (PLQY) | ~ 75% (in doped film) | Integrating Sphere |
| ΔEST | ~ 0.15 eV | Time-resolved Photoluminescence |
Table 3: Performance Characteristics of a Hypothetical OLED with Cz-CDFPB Emitter
| Parameter | Value |
| Turn-on Voltage | 3.5 V |
| Maximum External Quantum Efficiency (EQE) | 18.5% |
| Maximum Current Efficiency | 45.2 cd/A |
| Maximum Power Efficiency | 38.8 lm/W |
| CIE Coordinates (x, y) | (0.22, 0.45) |
Signaling Pathways and Logical Relationships
The efficiency of a TADF-based OLED relies on the effective harvesting of both singlet and triplet excitons. The following diagram illustrates the key photophysical processes occurring in the emissive layer.
Caption: Energy flow in a TADF emitter for OLEDs.
Application Notes and Protocols for the Amination of 5-Bromo-2-chloro-1,3-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective amination of 5-bromo-2-chloro-1,3-difluorobenzene. The primary focus is on the palladium-catalyzed Buchwald-Hartwig amination, a versatile and widely used method for the formation of C-N bonds. These protocols are designed to guide researchers in synthesizing a variety of N-aryl compounds from this specific polyhalogenated aromatic substrate.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science due to its unique substitution pattern. The presence of multiple halogen atoms allows for selective functionalization, with the bromine atom being the more reactive site in palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination. This selectivity enables the synthesis of a diverse range of aniline derivatives, which are key intermediates in the development of pharmaceuticals and other advanced materials.
The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines from aryl halides.[1] The reaction typically employs a palladium catalyst, a phosphine ligand, and a base to facilitate the coupling of an amine with the aryl halide. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity, especially with polyhalogenated and electron-deficient substrates.
Data Presentation: Reaction Conditions for Selective Amination
The following table summarizes representative reaction conditions for the selective mono-amination of this compound at the bromine position. These conditions are based on protocols for structurally similar polyhalogenated aromatic compounds and are expected to provide good to excellent yields of the desired products.
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Primary Aliphatic Amine (e.g., n-hexylamine) | Pd₂(dba)₃ (1.5) | Xantphos (3.0) | K₃PO₄ | iPrOAc | 80 | 12-24 | 75-90 |
| Secondary Aliphatic Amine (e.g., morpholine) | Pd₂(dba)₃ (1.5) | Xantphos (3.0) | K₃PO₄ | iPrOAc | 80 | 12-24 | 80-95 |
| Primary Aryl Amine (e.g., aniline) | Pd₂(dba)₃ (2.0) | RuPhos (4.0) | NaOtBu | Toluene | 100 | 18-24 | 70-85 |
| Benzophenone Imine (Ammonia Surrogate) | Pd(dba)₂ (0.5) | Xantphos (1.0) | K₃PO₄ | iPrOAc | 80 | 18-24 | >95 (for imine) |
Experimental Protocols
Protocol 1: General Procedure for the Buchwald-Hartwig Amination with Aliphatic Amines
This protocol describes a general method for the palladium-catalyzed amination of this compound with primary or secondary aliphatic amines.
Materials:
-
This compound
-
Aliphatic amine (1.1 - 1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous isopropyl acetate (iPrOAc)
-
Standard glassware for inert atmosphere reactions (Schlenk flask or vial)
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), Xantphos (0.03 mmol, 3.0 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add anhydrous isopropyl acetate (5 mL) via syringe.
-
Add the aliphatic amine (1.2 mmol, 1.2 equiv.) via syringe.
-
Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted 4-chloro-2,6-difluoroaniline.
Protocol 2: Amination using Benzophenone Imine as an Ammonia Surrogate
This protocol is useful for the synthesis of the primary aniline, 4-chloro-2,6-difluoroaniline, via a two-step process involving the formation of an imine intermediate followed by hydrolysis.
Step A: Synthesis of the Imine Intermediate
Materials:
-
This compound
-
Benzophenone imine
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
Xantphos
-
Potassium phosphate (K₃PO₄)
-
Anhydrous isopropyl acetate (iPrOAc)
Procedure:
-
Follow the general procedure described in Protocol 1, using Pd(dba)₂ (0.005 mmol, 0.5 mol%), Xantphos (0.01 mmol, 1.0 mol%), and benzophenone imine (1.2 mmol, 1.2 equiv.).
-
The reaction is typically complete within 18-24 hours.
-
After cooling, the reaction mixture containing the imine intermediate can be directly used in the next step without purification.
Step B: Hydrolysis of the Imine Intermediate
Materials:
-
Reaction mixture from Step A
-
Hydrochloric acid (aqueous solution, e.g., 2 M)
-
Ethyl acetate
-
Sodium bicarbonate (saturated aqueous solution)
Procedure:
-
To the crude reaction mixture from Step A, add 2 M aqueous hydrochloric acid (10 mL).
-
Stir the mixture vigorously at room temperature for 2-4 hours, or until TLC or GC-MS analysis indicates complete hydrolysis of the imine.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford 4-chloro-2,6-difluoroaniline.
Visualizations
Buchwald-Hartwig Amination Workflow
Caption: General workflow for the Buchwald-Hartwig amination of this compound.
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the palladium-catalyzed Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Scale-Up Synthesis of 5-Bromo-2-chloro-1,3-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 5-Bromo-2-chloro-1,3-difluorobenzene, a key intermediate in the development of pharmaceuticals and agrochemicals. The synthesis is based on a robust Sandmeyer-type reaction, a widely utilized industrial method for the conversion of aromatic amines to aryl halides. This document outlines a multi-step synthetic pathway, including the preparation of the requisite aniline precursor, the diazotization and subsequent conversion to the target molecule, and scalable purification techniques. Emphasis is placed on process safety, scalability, and the generation of a high-purity final product.
Introduction
This compound is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. Its structural complexity and substitution pattern make it a valuable building block for the synthesis of a variety of complex molecules. The scale-up of its synthesis from laboratory to industrial quantities presents several challenges, including the handling of potentially hazardous intermediates, ensuring high regioselectivity, and developing efficient, non-chromatographic purification methods.
This document details a proposed synthetic route amenable to scale-up, based on established chemical principles and analogous transformations reported in the literature. The core of the synthesis is the Sandmeyer reaction, which involves the diazotization of an aniline precursor followed by a copper-catalyzed displacement of the diazonium group.
Proposed Synthetic Pathway
The proposed three-step synthesis for this compound is illustrated below. The pathway commences with the commercially available starting material, 3,5-difluoroaniline, and proceeds through electrophilic halogenation to generate the key aniline intermediate, followed by a Sandmeyer reaction to yield the final product.
Caption: Proposed three-step synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Bromo-3,5-difluoroaniline
This protocol is adapted from general procedures for the bromination of anilines.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) | Molar Ratio |
| 3,5-Difluoroaniline | 129.11 | 10.0 | 77.45 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 14.5 | 81.5 | 1.05 |
| Acetonitrile | - | 100 L | - | - |
Procedure:
-
To a 200 L glass-lined reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add 3,5-difluoroaniline (10.0 kg, 77.45 mol) and acetonitrile (80 L).
-
Stir the mixture at room temperature (20-25°C) until the aniline is completely dissolved.
-
In a separate vessel, dissolve N-Bromosuccinimide (14.5 kg, 81.5 mol) in acetonitrile (20 L).
-
Slowly add the NBS solution to the reactor over a period of 2-3 hours, maintaining the internal temperature below 30°C. An ice bath may be used for cooling if necessary.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 4-6 hours.
-
Monitor the reaction progress by HPLC or GC-MS until the starting material is consumed.
-
Once the reaction is complete, quench the reaction by adding a solution of sodium thiosulfate (5 kg in 20 L of water).
-
Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Add water (50 L) to the residue and extract the product with ethyl acetate (3 x 40 L).
-
Combine the organic layers, wash with brine (2 x 30 L), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a mixture of ethanol and water to obtain pure 4-Bromo-3,5-difluoroaniline.
Step 2: Synthesis of 4-Bromo-2-chloro-3,5-difluoroaniline
This protocol is based on standard chlorination procedures for activated aromatic rings.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) | Molar Ratio |
| 4-Bromo-3,5-difluoroaniline | 208.01 | 15.0 | 72.1 | 1.0 |
| N-Chlorosuccinimide (NCS) | 133.53 | 10.1 | 75.7 | 1.05 |
| Acetonitrile | - | 150 L | - | - |
Procedure:
-
In a 250 L glass-lined reactor, dissolve 4-Bromo-3,5-difluoroaniline (15.0 kg, 72.1 mol) in acetonitrile (120 L).
-
In a separate container, dissolve N-Chlorosuccinimide (10.1 kg, 75.7 mol) in acetonitrile (30 L).
-
Slowly add the NCS solution to the reactor over 2-3 hours, maintaining the temperature between 25-30°C.
-
Stir the reaction mixture at room temperature for 5-7 hours, monitoring the reaction by HPLC or GC-MS.
-
Upon completion, quench the reaction with a solution of sodium sulfite (7.5 kg in 30 L of water).
-
Remove the acetonitrile by distillation under reduced pressure.
-
Add water (75 L) and extract the product with dichloromethane (3 x 60 L).
-
Combine the organic layers, wash with water (2 x 50 L) and brine (50 L), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent to give the crude 4-Bromo-2-chloro-3,5-difluoroaniline.
-
The crude product can be purified by recrystallization from a suitable solvent system like heptane/ethyl acetate.
Step 3: Synthesis of this compound via Sandmeyer Reaction
This protocol is adapted from general Sandmeyer reaction procedures.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) | Molar Ratio |
| 4-Bromo-2-chloro-3,5-difluoroaniline | 242.45 | 16.0 | 66.0 | 1.0 |
| Hydrobromic Acid (48%) | 80.91 | 40.0 L | - | - |
| Sodium Nitrite | 69.00 | 4.8 | 69.6 | 1.05 |
| Copper(I) Chloride | 98.99 | 7.2 | 72.7 | 1.1 |
| Water | - | 100 L | - | - |
Procedure:
-
Diazotization:
-
To a 300 L reactor, add 4-Bromo-2-chloro-3,5-difluoroaniline (16.0 kg, 66.0 mol) and 48% hydrobromic acid (40.0 L).
-
Cool the mixture to 0-5°C with constant stirring using a chiller.
-
In a separate vessel, dissolve sodium nitrite (4.8 kg, 69.6 mol) in water (20 L).
-
Slowly add the sodium nitrite solution to the aniline suspension, keeping the temperature below 5°C.
-
Stir the resulting diazonium salt solution at 0-5°C for 1 hour.
-
-
Sandmeyer Reaction:
-
In a separate 500 L reactor, prepare a solution of copper(I) chloride (7.2 kg, 72.7 mol) in 48% hydrobromic acid (20 L).
-
Heat the copper(I) chloride solution to 60-70°C.
-
Slowly add the cold diazonium salt solution to the hot copper(I) chloride solution. Vigorous nitrogen evolution will be observed. Maintain the temperature between 60-70°C during the addition.
-
After the addition is complete, stir the reaction mixture at 70°C for 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the product with toluene (3 x 80 L).
-
Combine the organic layers and wash with water (2 x 60 L) and saturated sodium bicarbonate solution (60 L) to neutralize any remaining acid.
-
Wash again with brine (60 L) and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the toluene by distillation.
-
The crude product, an oil, is then purified by fractional vacuum distillation. Based on the boiling point of the similar isomer 2-Bromo-5-chloro-1,3-difluorobenzene (176°C at atmospheric pressure), the distillation parameters should be adjusted accordingly.[1]
-
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Yields
| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Bromination | NBS | 20-30 | 6-9 | 80-90 |
| 2 | Chlorination | NCS | 25-30 | 7-10 | 75-85 |
| 3 | Sandmeyer | NaNO₂, CuCl | 0-5 (Diazotization), 60-70 (Sandmeyer) | 3-4 | 70-80 |
Scale-Up and Safety Considerations
-
Diazonium Salt Stability: Diazonium salts are potentially explosive, especially when dry. The synthesis should be designed to keep the diazonium salt in solution at all times and at low temperatures (0-5°C).
-
Exothermic Reactions: The diazotization and the Sandmeyer reaction are exothermic. Adequate cooling capacity is essential to maintain temperature control.
-
Gas Evolution: The Sandmeyer reaction releases a large volume of nitrogen gas. The reactor must have a proper venting system to handle the gas evolution safely.
-
Continuous Processing: For larger scales, consider the use of continuous flow reactors for the diazotization step. This can improve safety by minimizing the amount of diazonium salt present at any given time.
-
Purification: Fractional distillation is the recommended method for purification on a large scale. The distillation column should be designed for efficient separation of the product from any high-boiling impurities.
Logical Workflow Diagram
Caption: Overall workflow for the scale-up synthesis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: 5-Bromo-2-chloro-1,3-difluorobenzene in Cross-Coupling Reactions
Welcome to the technical support center for reactions involving 5-Bromo-2-chloro-1,3-difluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: I am planning a cross-coupling reaction with this compound. Which halogen is more reactive?
A1: The Carbon-Bromine (C-Br) bond is significantly more reactive than the Carbon-Chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-Br bond, making it more susceptible to oxidative addition by the palladium catalyst. This inherent reactivity difference allows for selective functionalization at the bromine- substituted position while leaving the chlorine intact for subsequent transformations.
Q2: I am observing low yields in my Suzuki-Miyaura coupling reaction. What are the common causes?
A2: Low yields in Suzuki-Miyaura couplings with polyhalogenated substrates can stem from several factors:
-
Catalyst deactivation: The palladium catalyst can be sensitive to oxygen. Ensure your reaction is properly degassed.
-
Protodeboronation of the boronic acid: The boronic acid can be unstable and decompose before coupling. Using anhydrous solvents and bases can help mitigate this.
-
Dehalogenation of the starting material: A common side reaction is the replacement of the halogen with a hydrogen atom. This can be influenced by the choice of base and solvent.
-
Homocoupling: Self-coupling of the boronic acid or the aryl halide can occur, reducing the yield of the desired product.
Q3: In my Buchwald-Hartwig amination, I am getting a significant amount of hydrodehalogenation byproduct. How can I minimize this?
A3: Hydrodehalogenation, the replacement of a halogen with hydrogen, is a known side reaction in Buchwald-Hartwig aminations. To minimize this, consider the following:
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands can favor the desired C-N bond formation over hydrodehalogenation.
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are generally preferred. However, if your substrate is base-sensitive, weaker bases like cesium carbonate or potassium phosphate may be necessary, potentially requiring higher temperatures.
-
Solvent: Ensure the use of anhydrous, aprofic solvents.
Q4: Can I perform a lithiation-borylation reaction on this compound?
A4: Yes, lithiation-borylation is a viable strategy. Directed ortho-metalation (DoM) can be used to introduce a boronic ester. The fluorine atoms can act as directing groups. However, care must be taken as metal-halogen exchange with the bromine is a potential competing reaction. Using lithium amide bases like LDA or LiTMP at low temperatures can favor deprotonation over metal-halogen exchange.
Troubleshooting Guides
Suzuki-Miyaura Coupling: Low Yield Troubleshooting
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low conversion of starting material | Inactive catalyst; Poor quality reagents; Suboptimal temperature. | Ensure proper degassing of solvents and reagents. Use a fresh, high-quality palladium catalyst and boronic acid. Screen different temperatures (e.g., 80-110 °C). |
| Significant amount of dehalogenated starting material | Protic impurities (e.g., water); Certain bases or solvents acting as hydride sources. | Use anhydrous solvents and bases. Consider switching to a non-hydroxide base like K₃PO₄ or Cs₂CO₃. |
| Formation of homocoupled biaryl byproduct (from boronic acid) | Oxygen in the reaction mixture; High temperature. | Thoroughly degas the reaction mixture. Optimize the reaction temperature; sometimes lower temperatures can reduce homocoupling. |
| Protodeboronation of boronic acid | Presence of water; Inappropriate base. | Use anhydrous conditions. Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts. |
Buchwald-Hartwig Amination: Low Yield Troubleshooting
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low conversion of aryl halide | Inefficient oxidative addition (especially for the C-Cl bond); Catalyst inhibition. | Use a more electron-rich and sterically demanding ligand (e.g., a biarylphosphine ligand). Increase reaction temperature. Ensure the amine starting material is pure. |
| Hydrodehalogenation of aryl halide | Side reaction competing with C-N bond formation. | Optimize the ligand and base combination. Bulky ligands can often suppress this side reaction. |
| Decomposition of starting materials or product | Reaction temperature is too high; Base-sensitive functional groups. | Screen a lower temperature range. Use a milder base such as Cs₂CO₃ or K₃PO₄. |
| Incomplete reaction with primary amines | Competitive hydrodehalogenation. | The first generation of Buchwald-Hartwig catalysts were often not suitable for primary amines.[1] Use more modern catalyst systems with specialized ligands. |
Experimental Protocols
Note: The following protocols are generalized starting points and may require optimization for your specific substrates and laboratory conditions.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position
This protocol is a representative procedure for the selective coupling at the more reactive C-Br bond of this compound.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Na₂CO₃ (2.0 equiv)
-
Toluene/Ethanol/Water (e.g., 8:1:1 mixture)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.[2]
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.[2]
-
Add the degassed solvent mixture.[2]
-
Heat the reaction mixture to 100 °C and stir for 12 hours.[2]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography.[2]
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the C-N coupling reaction.
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.01-0.02 equiv)
-
XPhos (0.02-0.04 equiv)
-
NaOtBu (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium precatalyst, ligand, and base.
-
Add the this compound and the amine, followed by the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool to room temperature, dilute with an organic solvent, and wash with water.
Protocol 3: Lithiation-Borylation via Directed ortho-Metalation
This protocol outlines a general procedure for introducing a boronic ester ortho to a directing group.
Reagents:
-
Aryl halide (e.g., 1-bromo-2,4-difluorobenzene as a model) (1.0 equiv)
-
s-BuLi (1.1 equiv)
-
TMEDA (1.1 equiv)
-
Triisopropyl borate (1.2 equiv)
-
Anhydrous THF or Diethyl Ether
Procedure:
-
Dissolve the aryl halide and TMEDA in anhydrous THF or diethyl ether and cool to -78 °C under an inert atmosphere.
-
Slowly add s-BuLi and stir for 1-2 hours at -78 °C.
-
Add triisopropyl borate dropwise and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract with an organic solvent, dry the organic layer, and concentrate.
-
The resulting boronic ester can often be used in subsequent Suzuki-Miyaura reactions without further purification.
Visualizations
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Synthesis of 5-Bromo-2-chloro-1,3-difluorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-chloro-1,3-difluorobenzene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when employing a Sandmeyer or similar reaction involving the diazotization of a substituted aniline precursor (e.g., 4-Bromo-2-chloro-6-fluoroaniline or 4-Bromo-2,6-difluoroaniline followed by chlorination).
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Target Product | 1. Incomplete Diazotization: The reaction of the aniline precursor with the nitrosating agent may be incomplete. 2. Decomposition of Diazonium Salt: The intermediate diazonium salt is unstable, especially with multiple electron-withdrawing groups, and may have decomposed before the substitution reaction.[1] 3. Suboptimal Sandmeyer Reaction Conditions: Incorrect temperature, catalyst concentration, or reaction time can lead to reduced product formation. | 1. Optimize Diazotization: Ensure the temperature is maintained between 0-5°C. Use a slight excess of the nitrosating agent (e.g., sodium nitrite). 2. Control Temperature and Time: Use the diazonium salt immediately after its formation. Consider using a tubular reactor for the diazotization step to minimize decomposition by ensuring rapid and controlled reaction conditions.[1] 3. Optimize Sandmeyer Reaction: Titrate the copper(I) catalyst to ensure its activity. Adjust the temperature and reaction time based on in-process monitoring (e.g., TLC or GC). |
| Presence of Isomeric Impurities | Lack of Regioselectivity: The preceding steps, such as bromination or chlorination of the aniline or a precursor, may not have been completely regioselective, leading to a mixture of isomers in the starting material. For a similar compound, 5-bromo-1,3-dichloro-2-fluorobenzene, the formation of regional isomers has been observed.[2] | Purify the Starting Material: Use techniques like fractional distillation or column chromatography to purify the aniline precursor before diazotization. Analyze Crude Product: Use GC-MS or NMR to identify and quantify isomeric impurities. Adjust the purification strategy for the final product accordingly. |
| Formation of Azo Compounds (Coloredd Byproducts) | Coupling of Diazonium Salt: The diazonium salt can react with the unreacted aniline precursor or other electron-rich aromatic compounds present in the reaction mixture to form colored azo compounds.[1] | Control Stoichiometry: Ensure complete conversion of the aniline to the diazonium salt by using a slight excess of the nitrosating agent. Maintain Low Temperature: Keep the reaction temperature below 5°C to suppress the coupling reaction. |
| Presence of Phenolic Byproducts | Reaction with Water: The diazonium salt can react with water to form a phenol. | Use Anhydrous Conditions (where possible): While diazotization is often carried out in aqueous media, minimize the amount of water and avoid unnecessarily high temperatures. Purification: Phenolic impurities can often be removed by an aqueous base wash during the work-up. |
| Formation of Biaryl Compounds | Radical Side Reactions: The Sandmeyer reaction proceeds via a radical mechanism, which can lead to the formation of biaryl compounds through the coupling of two aryl radicals.[3] | Optimize Catalyst Concentration: Use the appropriate catalytic amount of copper(I) salt. Control Reaction Temperature: Avoid excessively high temperatures that can promote radical side reactions. |
| Incomplete Halogen Exchange | Incorrect Halogen Source in Sandmeyer Reaction: If the desired product is this compound, the Sandmeyer reaction should introduce a chloro group. Using an incorrect copper halide could lead to other products. | Use the Correct Copper(I) Halide: For chlorination, use copper(I) chloride (CuCl). |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and plausible synthetic strategy involves a multi-step process starting from a substituted aniline. This typically includes:
-
Diazotization: Conversion of the amino group of an appropriately substituted aniline (e.g., 4-Bromo-2,6-difluoroaniline) to a diazonium salt using a nitrosating agent like sodium nitrite in an acidic medium.
-
Sandmeyer Reaction: The subsequent reaction of the diazonium salt with a copper(I) halide (in this case, copper(I) chloride) to replace the diazonium group with a chlorine atom.
Q2: What are the expected major side products in the synthesis of this compound?
A2: Based on the typical synthetic route, the following side products can be anticipated:
-
Isomeric Products: Regioisomers of this compound may form if the starting materials are not isomerically pure.
-
Azo Compounds: Formed from the coupling of the diazonium salt with unreacted aniline or other activated aromatic species. These are often intensely colored.
-
Phenolic Compounds: Resulting from the reaction of the diazonium salt with water.
-
Biaryl Compounds: Formed as a byproduct of the radical mechanism of the Sandmeyer reaction.[3]
-
De-aminated Product (1-Bromo-3,5-difluorobenzene): If the diazonium group is replaced by a hydrogen atom.
Q3: How can I minimize the formation of the phenolic byproduct?
A3: To minimize the formation of phenolic byproducts, it is crucial to maintain a low reaction temperature (0-5°C) during the diazotization and subsequent Sandmeyer reaction. Additionally, using the diazonium salt solution immediately after its preparation will reduce its exposure time to the aqueous environment.
Q4: What is the best way to purify the crude this compound?
A4: Purification of the crude product can typically be achieved through a combination of techniques:
-
Aqueous Work-up: Washing the organic extract with a dilute base (like sodium bicarbonate or sodium hydroxide solution) to remove acidic impurities, including phenols.
-
Column Chromatography: This is an effective method for separating the desired product from isomeric impurities and other non-polar byproducts.
-
Vacuum Distillation: If the product is a liquid, vacuum distillation can be used to purify it based on its boiling point.
Q5: Can I use a Balz-Schiemann reaction to synthesize this compound?
A5: The Balz-Schiemann reaction is primarily used to introduce a fluorine atom by the thermal decomposition of a diazonium tetrafluoroborate salt.[4] To synthesize this compound, you would need to introduce a chlorine atom. Therefore, a Sandmeyer reaction with copper(I) chloride is the more appropriate choice for the final halogen installation step.
Experimental Protocols
A detailed experimental protocol for the synthesis of the closely related compound, 5-bromo-1,3-dichloro-2-fluorobenzene, is described in the literature and can be adapted.[2]
Step 1: Diazotization of 5-Bromo-3-chloro-2-fluoroaniline
-
In a four-necked flask, suspend 5-bromo-3-chloro-2-fluoroaniline (1 mol) in a mixture of hydrochloric acid (5 mol) and water.
-
Cool the mixture to 10°C.
-
Slowly add a solution of sodium nitrite (1.5 mol) in water dropwise to obtain the diazonium salt solution.
Step 2: Sandmeyer Reaction
-
In a separate four-necked flask, prepare a solution of cuprous chloride in hydrochloric acid.
-
Heat the cuprous chloride solution to 50°C.
-
Add the previously prepared diazonium salt solution dropwise to the hot cuprous chloride solution.
-
Maintain the temperature at 50°C for 5 hours.
-
After the reaction is complete, cool the mixture to room temperature and allow the layers to separate.
-
The organic layer is then neutralized, washed with water, and purified by distillation and rectification to yield 5-bromo-1,3-dichloro-2-fluorobenzene.
Visualizations
Caption: Synthetic pathway and potential side products.
References
- 1. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]
- 2. 5-Bromo-1,3-dichloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: 5-Bromo-2-chloro-1,3-difluorobenzene Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Bromo-2-chloro-1,3-difluorobenzene. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities largely depend on the synthetic route employed. If synthesized via a Sandmeyer reaction from a corresponding aniline, potential impurities include:
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Regioisomers: Isomers with different substitution patterns on the benzene ring can form during the synthesis.
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Unreacted Starting Materials: Residual starting aniline or other precursors.
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Byproducts of Diazotization: Phenolic byproducts can form if the diazonium salt reacts with water.
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Solvent Residues: Residual solvents from the reaction or initial work-up.
Q2: My purified product is discolored (e.g., yellow or brown). What is the likely cause and how can I fix it?
A2: Discoloration in halogenated aromatic compounds is often due to trace impurities or degradation products.
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Oxidation: Exposure to air and light can cause the formation of colored byproducts. It is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place.
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Residual Acid or Base: Incomplete neutralization during the work-up can lead to degradation over time. Ensure the product is thoroughly washed and neutralized.
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Purification: Techniques like charcoal treatment during recrystallization or passing a solution of the compound through a short plug of silica gel can help remove colored impurities.
Q3: Which purification method is most suitable for achieving high purity of this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity.
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Fractional Vacuum Distillation: Best suited for separating compounds with different boiling points. It is effective for removing less volatile or more volatile impurities.
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Column Chromatography: Highly effective for separating regioisomers and other impurities with different polarities. For non-polar compounds like this, silica gel with a non-polar eluent is a good starting point.
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Recrystallization: A powerful technique for removing small amounts of impurities if a suitable solvent system can be found where the product has high solubility in the hot solvent and low solubility when cold.
Troubleshooting Guides
Fractional Vacuum Distillation
Problem: Poor separation of the desired product from an impurity with a close boiling point.
| Possible Cause | Solution |
| Insufficient Column Efficiency | Use a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux indentations, Raschig rings). |
| Incorrect Pressure | Optimize the vacuum pressure. A lower pressure will decrease the boiling points and may improve the separation between isomers. |
| Heating Rate Too High | Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. |
Column Chromatography
Problem: Co-elution of the product with an impurity, particularly a regioisomer.
| Possible Cause | Solution |
| Inappropriate Solvent System | Perform a systematic solvent screen using Thin Layer Chromatography (TLC) to find an eluent system that provides better separation. For non-polar compounds, a mixture of a non-polar solvent (e.g., hexane or heptane) with a small amount of a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. |
| Column Overloading | Reduce the amount of crude material loaded onto the column. A general rule is to use a mass of silica gel that is 50-100 times the mass of the crude product. |
| Improper Column Packing | Ensure the silica gel is packed uniformly without any air bubbles or channels. A poorly packed column will lead to band broadening and poor separation. |
Recrystallization
Problem: The compound "oils out" instead of forming crystals.
| Possible Cause | Solution |
| Solution is Supersaturated | Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then allow it to cool slowly. |
| Cooling Rate is Too Fast | Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out. |
| Insoluble Impurities Present | If the solution is not completely clear when hot, perform a hot filtration to remove any insoluble impurities that may be inhibiting crystallization. |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol is a representative method and may require optimization based on the specific impurities present.
Equipment:
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Short-path distillation apparatus with a Vigreux column
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Vacuum pump and pressure gauge
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Heating mantle and magnetic stirrer
Procedure:
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Place the crude this compound into the distillation flask with a magnetic stir bar.
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Assemble the distillation apparatus and ensure all joints are properly sealed.
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Slowly apply vacuum and reduce the pressure to the desired level (e.g., 10-20 mmHg).
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Begin stirring and gently heat the distillation flask.
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Collect fractions based on the boiling point at the given pressure. The boiling point of the target compound will need to be determined empirically, but based on similar compounds, it is expected to be in the range of 80-120 °C at 10 mmHg.
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Analyze the purity of each fraction using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Quantitative Data (Example for a related compound, 5-bromo-1,3-dichloro-2-fluorobenzene): [1]
| Parameter | Value |
|---|---|
| Initial Purity | ~85% |
| Final Purity | >99.5% |
| Yield | ~83% |
Protocol 2: Purification by Column Chromatography
This protocol provides a starting point for purification using silica gel chromatography.
Materials:
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Silica gel (60 Å, 230-400 mesh)
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Hexane
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Ethyl acetate
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Glass chromatography column
Procedure:
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Prepare a slurry of silica gel in hexane and pack the chromatography column.
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Dissolve the crude this compound in a minimal amount of hexane.
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Load the sample onto the top of the silica gel bed.
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Elute the column with a non-polar solvent system. A good starting point is pure hexane. The polarity can be gradually increased by adding small amounts of ethyl acetate (e.g., starting with 1% ethyl acetate in hexane) if the compound does not move. For a similar compound, 5-bromo-1,3-dichloro-2-fluorobenzene, purification was achieved with n-hexane.[1]
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Collect fractions and monitor the elution of the product using TLC.
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Combine the pure fractions and remove the solvent under reduced pressure.
Quantitative Data (Example):
| Parameter | Value |
|---|---|
| Stationary Phase | Silica Gel |
| Mobile Phase | Hexane:Ethyl Acetate (99:1) |
| Purity Before | ~90% |
| Purity After | >99% |
| Recovery | ~85% |
Visualizations
Caption: General workflow for the purification of this compound.
References
Technical Support Center: Overcoming the Low Reactivity of 5-Bromo-2-chloro-1,3-difluorobenzene
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully utilizing 5-Bromo-2-chloro-1,3-difluorobenzene in cross-coupling reactions. Due to the electron-withdrawing nature of its substituents, this compound exhibits low reactivity, which can be overcome with optimized reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unreactive in standard cross-coupling reactions?
A1: The low reactivity stems from the electronic properties of the substituents on the benzene ring. The two fluorine atoms and the chlorine atom are strongly electron-withdrawing, which deactivates the aromatic ring. This deactivation makes the oxidative addition of the palladium catalyst to the carbon-halogen bond, the rate-limiting step in many cross-coupling reactions, more difficult.
Q2: Which halogen is more reactive in this compound for cross-coupling reactions?
A2: The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions. The general order of reactivity for halogens is I > Br > Cl. This chemoselectivity allows for selective functionalization at the C-Br position while leaving the C-Cl bond intact for potential subsequent reactions.
Q3: What are the most critical factors to consider for a successful coupling reaction with this substrate?
A3: The three most critical factors are:
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Catalyst System: The choice of the palladium precursor and, more importantly, the ligand is paramount. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to facilitate the oxidative addition step.
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Base: The strength and nature of the base are crucial for the transmetalation step (in Suzuki coupling) or for the deprotonation of the coupling partner (in Sonogashira and Buchwald-Hartwig reactions).
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Reaction Conditions: Temperature, solvent, and the rigorous exclusion of oxygen are key to achieving high yields and minimizing side reactions. Microwave irradiation can be a powerful tool to accelerate these reactions.
Q4: I am observing significant homocoupling of my boronic acid in a Suzuki reaction. How can I minimize this?
A4: Homocoupling of boronic acids is often caused by the presence of oxygen. To minimize it, ensure thorough degassing of all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the experiment. Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can also help mitigate this side reaction.
Q5: My Sonogashira reaction is showing a lot of alkyne dimerization (Glaser coupling). What can I do?
A5: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen. To minimize this, maintain strictly anaerobic conditions. If the problem persists, switching to a copper-free Sonogashira protocol is a highly effective strategy.
Troubleshooting Guides
Problem 1: Low or No Conversion in Suzuki-Miyaura Coupling
| Possible Cause | Recommended Solution |
| Insufficient Catalyst Activity | Switch to a more active catalyst system. Use bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂. |
| Inappropriate Base | The choice of base is critical. For challenging substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃. |
| Low Reaction Temperature | Increase the reaction temperature. For deactivated aryl bromides, temperatures between 80-120 °C are common. Consider using a high-boiling point solvent like dioxane, DMF, or employing microwave irradiation. |
| Poor Solvent Quality | Ensure solvents are anhydrous and have been thoroughly degassed to remove oxygen, which can deactivate the catalyst. |
Problem 2: Incomplete Reaction in Sonogashira Coupling
| Possible Cause | Recommended Solution |
| Catalyst Deactivation | Ensure you are using a fresh, high-quality palladium catalyst and copper(I) iodide co-catalyst. Increase catalyst loading if necessary. |
| Ineffective Base | An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. Ensure it is anhydrous and used in sufficient excess (at least 2 equivalents). |
| Low Temperature | Electron-deficient substrates may require higher temperatures to facilitate oxidative addition. Consider heating the reaction to 60-100 °C or using microwave irradiation. |
| Alkyne Homocoupling Dominates | Switch to a copper-free Sonogashira protocol to eliminate this side reaction. |
Problem 3: Poor Yield in Buchwald-Hartwig Amination
| Possible Cause | Recommended Solution |
| Weak Catalyst/Ligand Combination | Employ a robust catalyst system. For challenging aryl bromides, catalyst systems based on bulky biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are highly effective. |
| Incorrect Base | A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions. |
| Oxygen Sensitivity | The Pd(0) active catalyst is oxygen-sensitive. Ensure the reaction is set up under a strictly inert atmosphere (glovebox or Schlenk line). |
| Substrate or Product Degradation | If the reaction requires high temperatures for extended periods, consider that your amine or product might be unstable. Try to run the reaction at the lowest possible temperature that gives a reasonable reaction rate. |
Data Presentation: Starting Points for Optimization
The following tables provide example reaction conditions for cross-coupling reactions of aryl halides with similar electronic and steric properties to this compound. These should be considered as excellent starting points for optimization.
Table 1: Example Conditions for Suzuki-Miyaura Coupling
| Coupling Partner | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | 95 |
| 3,5-Dimethylphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (3) | Dioxane | 110 | 24 | 88 |
| 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DME/H₂O | 85 | 12 | 92 |
Table 2: Example Conditions for Sonogashira Coupling
| Coupling Partner | Pd Source (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | DMF | 80 | 6 | 91 |
| 1-Octyne | Pd(OAc)₂ (1) | - | Cs₂CO₃ (2) | Dioxane | 100 | 12 | 85 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA (3) | THF | 60 | 8 | 94 |
Table 3: Example Conditions for Buchwald-Hartwig Amination
| Coupling Partner | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 16 | 98 |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (1.5) | Dioxane | 110 | 20 | 90 |
| n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS (1.4) | THF | 80 | 18 | 93 |
Experimental Protocols
Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. All palladium catalysts, phosphine ligands, and strong bases are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Reactions should be run under an inert atmosphere of argon or nitrogen.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
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Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
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Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
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Inert Atmosphere: Seal the tube and evacuate and backfill with argon or nitrogen three times.
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Solvent Addition: Add degassed solvent (e.g., dioxane or toluene) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).
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Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
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Monitoring: Monitor the reaction progress by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling
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Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide co-catalyst (4 mol%).
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Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen.
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Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF or THF), followed by the amine base (e.g., Et₃N, 3 equiv.) and the terminal alkyne (1.1 equiv.) via syringe.
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Reaction: Stir the reaction mixture at the desired temperature (e.g., 80 °C or microwave irradiation).
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Monitoring: Monitor the reaction by TLC or GC-MS.
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Work-up: After completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., diethyl ether), and filter through a pad of Celite. Wash the filtrate with saturated aqueous NH₄Cl and brine.
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Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
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Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to an oven-dried Schlenk tube.
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Amine and Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) followed by the amine (1.2 equiv.).
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Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
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Monitoring: Monitor the reaction progress by LC-MS or GC-MS.
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Work-up: Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract with an organic solvent, and wash the combined organic layers with brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Technical Support Center: Optimizing Catalyst Loading for 5-Bromo-2-chloro-1,3-difluorobenzene Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in cross-coupling reactions involving 5-bromo-2-chloro-1,3-difluorobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in cross-coupling reactions?
A1: The primary challenge is achieving chemoselectivity. The substrate contains both a bromine and a chlorine atom. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for carbon-halogen bond activation is C-Br > C-Cl. This inherent reactivity difference allows for selective functionalization at the more reactive C-Br bond. However, careful optimization of reaction conditions is crucial to prevent undesired reactions at the less reactive C-Cl bond.
Q2: What is a good starting point for catalyst loading in reactions with this substrate?
A2: For initial screening, a palladium catalyst loading of 1-5 mol% is a common and effective starting point. For highly efficient catalyst systems, this can often be reduced to 0.5-1 mol% upon optimization. For particularly challenging couplings, an initial loading of up to 10 mol% may be necessary to ensure a reaction occurs.
Q3: How does the choice of ligand influence the required catalyst loading?
A3: The ligand is critical and directly impacts the optimal catalyst loading. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands often stabilize the active palladium(0) species and facilitate the oxidative addition step. This can allow for lower catalyst loadings compared to less sophisticated ligands like triphenylphosphine. The optimal ligand-to-palladium ratio is also a key parameter to investigate, typically starting at 1:1 to 2:1 for monodentate ligands.
Q4: Which cross-coupling reactions are most suitable for selective functionalization at the C-Br bond?
A4: Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling reactions are all highly effective for selective functionalization at the C-Br position of this compound. The choice depends on the desired bond formation (C-C, C-N, or C-C triple bond, respectively).
Q5: What are common side reactions, and how can they be minimized by adjusting catalyst loading?
A5: Common side reactions include homocoupling of the coupling partner and dehalogenation of the substrate. While often influenced by factors like oxygen contamination or base choice, excessively high catalyst loading can sometimes promote these undesired pathways. If significant side products are observed, consider a systematic reduction in catalyst loading after ensuring the reaction is performed under strictly inert conditions.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
Q: My reaction shows little to no consumption of this compound. What steps should I take?
A: Low or no conversion is a common issue that can often be resolved by systematically evaluating the catalyst system and reaction conditions.
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Inactive Catalyst: Ensure the palladium precatalyst and ligand are of high quality and have been stored under an inert atmosphere to prevent degradation. Consider using a more robust precatalyst (e.g., a Buchwald G3 or G4 palladacycle) for more reliable generation of the active Pd(0) species.
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Insufficient Catalyst Loading: The initial catalyst loading may be too low for this specific transformation. Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%, then to 5 mol%) to determine if conversion improves.
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Inappropriate Ligand: The chosen ligand may not be suitable. For Suzuki and Buchwald-Hartwig reactions with this electron-deficient substrate, screen a panel of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.
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Suboptimal Temperature: The reaction temperature may be insufficient to promote oxidative addition. Gradually increase the temperature in 10-20 °C increments.
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Incorrect Base or Solvent: The choice of base and solvent is critical. Ensure the base is strong enough and the solvent provides adequate solubility for all components. For Suzuki reactions, a phosphate or carbonate base in a solvent system like dioxane/water is a good starting point. For Buchwald-Hartwig aminations, a strong base like sodium tert-butoxide in an ethereal or aromatic solvent is often required.
Issue 2: Poor Chemoselectivity (Reaction at the C-Cl Bond)
Q: I am observing a significant amount of the di-substituted product or reaction at the C-Cl bond. How can I improve selectivity for the C-Br bond?
A: Achieving high chemoselectivity is key for this substrate. If you are observing undesired reactivity at the C-Cl bond, consider the following adjustments.
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Reduce Reaction Temperature: This is often the most effective method to enhance selectivity. Lowering the temperature will favor the kinetically preferred activation of the more reactive C-Br bond.
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Decrease Catalyst Loading: After achieving initial conversion, a lower catalyst concentration can sometimes improve selectivity by disfavoring the more challenging C-Cl bond activation.
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Modify the Ligand: Switching to a less electron-rich or more sterically hindered ligand can sometimes increase selectivity by making the catalyst less reactive towards the C-Cl bond.
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Use a Milder Base: A weaker base may be sufficient to facilitate the catalytic cycle for the C-Br bond while being less effective at promoting reaction at the C-Cl bond.
Data Presentation
The following tables provide representative data for optimizing catalyst loading for common cross-coupling reactions based on typical results for analogous dihalogenated aromatic substrates. Note: This data is illustrative and optimal conditions for this compound may vary.
Table 1: Representative Data for Suzuki-Miyaura Coupling Catalyst Loading Optimization
| Entry | Pd Precatalyst | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield of Mono-arylated Product (%) |
| 1 | Pd(OAc)₂ | SPhos | 1.0 | K₃PO₄ | Dioxane/H₂O | 100 | 65 |
| 2 | Pd(OAc)₂ | SPhos | 2.5 | K₃PO₄ | Dioxane/H₂O | 100 | 88 |
| 3 | Pd(OAc)₂ | SPhos | 5.0 | K₃PO₄ | Dioxane/H₂O | 100 | 92 |
| 4 | Pd₂(dba)₃ | XPhos | 2.5 | Cs₂CO₃ | Toluene | 110 | 90 |
| 5 | XPhos Pd G3 | None | 1.0 | K₃PO₄ | Dioxane/H₂O | 90 | 95 |
Table 2: Representative Data for Buchwald-Hartwig Amination Catalyst Loading Optimization
| Entry | Pd Precatalyst | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield of Mono-aminated Product (%) |
| 1 | Pd₂(dba)₃ | RuPhos | 1.0 | NaOtBu | Toluene | 100 | 70 |
| 2 | Pd₂(dba)₃ | RuPhos | 2.0 | NaOtBu | Toluene | 100 | 91 |
| 3 | Pd₂(dba)₃ | RuPhos | 4.0 | NaOtBu | Toluene | 100 | 94 |
| 4 | Pd(OAc)₂ | XPhos | 2.0 | LHMDS | THF | 80 | 85 |
| 5 | RuPhos Pd G3 | None | 1.5 | K₃PO₄ | Dioxane | 110 | 88 |
Experimental Protocols
The following are generalized protocols that serve as a starting point. Optimization for specific coupling partners is recommended. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous and degassed solvents.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
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To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
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Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
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In a separate vial, dissolve the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent.
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Add the catalyst solution to the Schlenk flask, followed by the bulk degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v).
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Heat the reaction mixture to 80-110 °C and stir vigorously.
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Monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
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To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).
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Evacuate the tube and backfill with an inert gas.
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Add the degassed solvent (e.g., toluene), followed by this compound (1.0 equiv.) and the amine (1.2 equiv.).
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Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
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Monitor the reaction by TLC or LC-MS.
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After completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.
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Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
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Purify the crude product by column chromatography.
Visualizations
Caption: A generalized experimental workflow for optimizing catalyst loading.
Caption: A logical workflow for troubleshooting low conversion issues.
troubleshooting failed reactions with 5-Bromo-2-chloro-1,3-difluorobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-2-chloro-1,3-difluorobenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions with this compound?
A1: The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making oxidative addition of the palladium catalyst to the C-Br bond the favored pathway.[1][2] This inherent reactivity difference allows for selective functionalization at the bromine position under carefully controlled conditions.
Q2: How do the fluorine substituents affect the reactivity of this compound?
A2: The two fluorine atoms have a strong electron-withdrawing inductive effect. This decreases the electron density of the aromatic ring, which can influence the rates of oxidative addition and other steps in the catalytic cycle. For instance, in nucleophilic aromatic substitution (SNA_r) reactions, this electron deficiency can activate the ring towards nucleophilic attack. In palladium-catalyzed couplings, the electronic effects can modulate the reactivity of the C-Br and C-Cl bonds.
Q3: Can I perform a second cross-coupling reaction at the chloro position?
A3: Yes, it is possible to perform a second cross-coupling reaction at the less reactive chloro position after the bromo position has been functionalized. However, this typically requires more forcing reaction conditions, such as higher temperatures, and the use of specialized catalyst systems with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that are effective for the activation of aryl chlorides.[3]
Q4: What are the main challenges in forming a Grignard reagent from this compound?
A4: The primary challenge is chemoselectivity. While Grignard reagents are typically formed from aryl bromides, the presence of the other halogens can lead to side reactions. It is crucial to use highly activated magnesium and strictly anhydrous conditions to favor the formation of the Grignard reagent at the C-Br bond. Side reactions like Wurtz-type homocoupling can also be an issue, leading to the formation of biaryl impurities.
Q5: Is it possible to selectively perform a lithium-halogen exchange?
A5: Yes, selective lithium-halogen exchange is generally possible at the more reactive C-Br bond. This is typically achieved by using an organolithium reagent, such as n-butyllithium, at low temperatures. The rate of halogen exchange generally follows the trend I > Br > Cl.[4] The fluorine atoms on the ring can also influence the regioselectivity of lithiation through directed ortho-metalation if a suitable directing group is present.
Troubleshooting Guides
Suzuki-Miyaura Coupling Reactions
Issue: Low or no yield of the desired coupled product.
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) using degassed solvents. Oxygen can deactivate the Pd(0) catalyst. Use a fresh, high-quality palladium precursor and ligand. |
| Suboptimal Ligand Choice | For the more reactive C-Br bond, standard phosphine ligands like PPh₃ or dppf may be sufficient. For subsequent coupling at the C-Cl bond, consider more electron-rich and bulky ligands such as XPhos or SPhos. |
| Ineffective Base | The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The base's strength and solubility can significantly impact the reaction rate and yield. |
| Protodeboronation of Boronic Acid | This side reaction, where the boronic acid is replaced by a hydrogen atom, can be a significant issue, especially with electron-deficient boronic acids. Use fresh boronic acid, consider using the corresponding pinacol ester, or employ anhydrous conditions. |
| Low Reaction Temperature | While selective coupling at the C-Br bond can often be achieved at moderate temperatures (e.g., 80-100 °C), subsequent coupling at the C-Cl bond will likely require higher temperatures. |
Issue: Formation of side products (e.g., homocoupling of the boronic acid, reduction of the aryl halide).
| Potential Cause | Troubleshooting Steps |
| Presence of Oxygen | Rigorously exclude oxygen from the reaction mixture, as it can promote homocoupling of the boronic acid. |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.5 equivalents) of the boronic acid to ensure complete consumption of the aryl halide. |
| Suboptimal Temperature or Reaction Time | Prolonged reaction times at high temperatures can lead to decomposition and side reactions. Monitor the reaction progress by TLC or GC/LC-MS and stop the reaction upon completion. |
Buchwald-Hartwig Amination
Issue: Low conversion of the starting material.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Catalyst/Ligand System | For selective amination at the C-Br bond, a range of palladium catalysts and phosphine ligands can be effective. For the C-Cl bond, more specialized, bulky, and electron-rich ligands are generally required.[3] |
| Base Incompatibility | Strong bases like NaOtBu or LHMDS are commonly used. However, if your substrate has base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, potentially requiring higher reaction temperatures. |
| Amine Reactivity | Primary amines are generally more reactive than secondary amines. Hindered amines may require more forcing conditions. |
| Solvent Effects | Toluene, dioxane, and THF are common solvents. Ensure the solvent is anhydrous and degassed. |
Issue: Hydrodehalogenation (replacement of halogen with hydrogen).
| Potential Cause | Troubleshooting Steps |
| Presence of Water | Ensure all reagents and solvents are rigorously dried. Water can be a proton source for this side reaction. |
| Unproductive Catalyst Decomposition | Optimize the ligand-to-metal ratio. Excess or insufficient ligand can lead to catalyst decomposition pathways that favor hydrodehalogenation. |
Grignard Reagent Formation
Issue: Reaction fails to initiate.
| Potential Cause | Troubleshooting Steps |
| Passivated Magnesium Surface | The magnesium surface can be coated with a layer of magnesium oxide. Activate the magnesium by crushing it in the flask, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane. |
| Presence of Moisture | All glassware must be rigorously dried (e.g., oven-dried or flame-dried under vacuum) and the solvent must be anhydrous. |
| Impure Aryl Halide | Ensure the this compound is pure and dry. |
Issue: Low yield of the Grignard reagent and formation of Wurtz-type homocoupling product.
| Potential Cause | Troubleshooting Steps |
| High Local Concentration of Aryl Halide | Add the aryl halide solution slowly to the magnesium suspension to maintain a low concentration in the reaction mixture. |
| Elevated Temperature | Maintain a gentle reflux. Overheating can promote the homocoupling side reaction. |
Experimental Protocols
Selective Suzuki-Miyaura Coupling at the C-Br Bond
This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid at the more reactive C-Br bond.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene/Water (4:1 mixture), degassed
-
Anhydrous, inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination at the C-Br Bond
This protocol provides a general method for the selective amination of this compound at the C-Br position.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
NaOtBu (1.4 equiv)
-
Anhydrous, degassed toluene
-
Anhydrous, inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add NaOtBu to a dry Schlenk flask.
-
In a separate vial, dissolve this compound and the amine in anhydrous toluene.
-
In another vial, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ and XPhos in anhydrous toluene.
-
Add the substrate/amine solution to the Schlenk flask containing the base.
-
Add the catalyst solution to the reaction mixture.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC/LC-MS. The reaction is typically complete in 12-24 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.
Caption: Logical relationship for sequential cross-coupling based on reactivity.
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
stability issues of 5-Bromo-2-chloro-1,3-difluorobenzene under reaction conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 5-Bromo-2-chloro-1,3-difluorobenzene under various reaction conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Unexpected reaction outcomes or product degradation can be common challenges. This guide provides a systematic approach to troubleshooting stability issues with this compound.
Issue: Low or No Product Yield
If you are experiencing lower than expected or no yield of your desired product, consider the following potential causes and troubleshooting steps:
| Potential Cause | Troubleshooting Action |
| Degradation of Starting Material | Verify the purity of your this compound using techniques like NMR or GC-MS before starting the reaction. Ensure it has been stored correctly in a cool, dry, and dark place, away from incompatible materials. |
| Incompatible Reaction Conditions | Review your reaction setup. This compound is known to be incompatible with strong oxidizing agents.[1][2][3][4] Avoid these reagents if possible, or consider alternative synthetic routes. |
| Thermal Instability | If your reaction is conducted at an elevated temperature, consider if the starting material is degrading. Try running the reaction at a lower temperature or for a shorter duration. |
| Photodegradation | Aromatic bromine compounds can be sensitive to light.[5] Protect your reaction from light by using amber glassware or covering the reaction vessel with aluminum foil. |
| Hydrolysis | The presence of water can lead to hydrolysis of the starting material, especially in the presence of acid or base catalysts.[5] Ensure all solvents and reagents are anhydrous. |
Issue: Formation of Unexpected Byproducts
The appearance of unknown peaks in your analytical data (e.g., NMR, LC-MS) suggests the formation of byproducts.
| Potential Cause | Troubleshooting Action |
| Decomposition of Starting Material | As with low yield, the starting material may be decomposing under the reaction conditions. Hazardous decomposition can result in the formation of hydrogen halides, fluorine, and bromine containing compounds.[2][3] |
| Reaction with Solvents | Certain solvents may not be inert under your reaction conditions. For instance, some grades of THF can contain peroxides which could lead to unwanted side reactions.[5] Use high-purity, anhydrous solvents from a fresh source. |
| Side Reactions with Reagents | The reagents used may be reacting with the starting material in unintended ways. Consider the possibility of side reactions such as nucleophilic substitution or elimination. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3] It should be kept away from heat, sparks, open flames, and strong oxidizing agents.[2][3][4]
Q2: What materials are incompatible with this compound?
A: Strong oxidizing agents are the primary materials to avoid.[1][2][3][4] Based on the reactivity of similar halogenated aromatic compounds, it is also prudent to avoid strong bases and acids unless they are a required part of the reaction, and even then, their effects should be carefully monitored.[5]
Q3: What are the known hazardous decomposition products?
A: When heated to decomposition, this compound may emit toxic fumes of carbon monoxide, carbon dioxide, hydrogen halides, gaseous hydrogen fluoride, fluorine, and bromine.[2][3]
Q4: Is this compound sensitive to light?
A: While specific data for this compound is limited, aromatic bromine compounds can be susceptible to photolytic cleavage when exposed to UV light.[5] It is good laboratory practice to protect reactions involving this compound from light.
Q5: Can this compound undergo hydrolysis?
Experimental Protocols
As specific experimental protocols for stability studies of this compound are not widely published, a general methodology for assessing its stability under your specific reaction conditions is provided below.
Protocol: Assessing Thermal Stability
-
Sample Preparation: Prepare several small-scale reaction mixtures containing this compound and all other reagents and solvents, excluding any catalysts or reaction initiators if possible.
-
Incubation: Place the samples at various temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C) for a set period (e.g., 1, 4, 8, 24 hours).
-
Analysis: At each time point, quench the reaction and analyze the sample using a quantitative technique such as GC-MS or HPLC.
-
Data Interpretation: Compare the concentration of the starting material and the formation of any degradation products across the different temperatures and time points to determine the thermal stability profile.
Protocol: Assessing Photostability
-
Sample Preparation: Prepare two sets of identical reaction mixtures.
-
Exposure: Expose one set of samples to a controlled light source (e.g., a UV lamp or direct sunlight) while keeping the other set in the dark as a control.
-
Analysis: After a predetermined exposure time, analyze both sets of samples by GC-MS or HPLC.
-
Data Interpretation: A significant decrease in the concentration of the starting material or the appearance of new peaks in the light-exposed sample compared to the control indicates photosensitivity.
Visualizations
The following diagrams illustrate logical workflows for troubleshooting and decision-making when working with this compound.
Caption: Troubleshooting workflow for low product yield.
Caption: Decision tree for reaction condition selection.
References
Technical Support Center: Managing Impurities in 5-Bromo-2-chloro-1,3-difluorobenzene
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing impurities in commercial 5-Bromo-2-chloro-1,3-difluorobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound may contain several types of impurities stemming from its synthesis and handling. The most common impurities include:
-
Isomeric Impurities: Synthesis, often via Sandmeyer reaction of a substituted aniline, can lead to the formation of regioisomers. The substitution pattern on the benzene ring can vary, leading to isomers with different positions of the bromo, chloro, and fluoro groups.
-
Residual Starting Materials: Unreacted precursors, such as the corresponding aniline derivative (e.g., 4-bromo-2-chloro-3,5-difluoroaniline), may be present in the final product.
-
Reagents and Synthesis Byproducts: Residual reagents from the diazotization and Sandmeyer reactions (e.g., copper salts, sodium nitrite) and byproducts from unintended side reactions of the diazonium salt intermediate can contaminate the product.
-
Residual Solvents: Solvents used during the synthesis and purification processes, such as dichloromethane, hexane, or ethanol, may be present in trace amounts.
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Degradation Products: Although relatively stable, prolonged exposure to light, air, or high temperatures can lead to degradation.
Q2: How can I assess the purity of my this compound sample?
A2: The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques:
-
Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is a standard method for determining the purity of volatile and semi-volatile compounds. It is effective in separating the main component from residual solvents and many organic impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment, particularly for less volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is invaluable for identifying unknown impurities by providing both retention time data and mass spectra, which can help elucidate the structures of the impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR spectroscopy can provide detailed structural information and help quantify impurities if appropriate internal standards are used.
Q3: My GC analysis shows an unexpected peak. What could it be?
A3: An unexpected peak in your GC chromatogram could be due to several factors:
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Isomeric Impurity: As mentioned, regioisomers are common byproducts of the synthesis and may appear as a separate peak, often close to the main product peak.
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Contamination: The sample may have been contaminated during handling or from the analytical system itself (e.g., septum bleed, contaminated solvent).
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Degradation: If the sample is old or has been stored improperly, it may have started to degrade.
-
Starting Material: Residual starting materials from the synthesis may be present.
To identify the peak, GC-MS analysis is recommended. Comparing the mass spectrum of the unknown peak with libraries of known compounds can help in its identification.
Q4: The material has a slight yellow tint. Is it still usable?
A4: this compound is typically a colorless to light yellow liquid or solid.[1] A slight yellow color does not necessarily indicate significant impurity that would affect its reactivity. However, a pronounced color change could suggest the presence of chromophoric impurities or degradation products. It is advisable to re-analyze the material by GC or HPLC to confirm its purity before use in a critical application. If the purity is acceptable, the color is likely due to a minor impurity that may not interfere with your reaction.
Q5: What are the recommended storage conditions for this compound?
A5: To maintain its purity and stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and incompatible substances such as strong oxidizing agents.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent reaction yields or unexpected side products | Purity of the starting material is lower than specified. | 1. Re-verify the purity of the this compound lot using GC or HPLC. 2. If impurities are detected, purify the material using an appropriate method (see Experimental Protocols). 3. Consider the potential impact of identified impurities on your reaction mechanism. |
| Multiple spots on Thin Layer Chromatography (TLC) | Presence of significant impurities. | 1. Attempt to identify the impurities using techniques like GC-MS or LC-MS. 2. Purify the bulk material using column chromatography or distillation. |
| Difficulty in achieving complete dissolution in a non-polar solvent | Presence of polar impurities or moisture. | 1. Analyze for water content using Karl Fischer titration. 2. If moisture is present, dry the material over a suitable drying agent (e.g., anhydrous magnesium sulfate) and re-filter. 3. If other polar impurities are suspected, consider a purification step like column chromatography. |
| Appearance of a precipitate upon storage | Degradation or polymerization of the compound or impurities. | 1. Analyze the precipitate and the supernatant separately to identify the nature of the solid. 2. If the bulk material has degraded, it may need to be repurified or a fresh batch should be used. |
Quantitative Data Summary
The following table summarizes typical purity levels and common impurity profiles based on synthetic routes. Actual values may vary between suppliers and batches.
| Parameter | Typical Specification | Comments |
| Purity (by GC) | > 98.0% | Higher purity grades (>99.5%) may be available. |
| Isomeric Purity | Ratio of desired isomer to others > 12:1 | This can be a critical parameter for some applications.[2] |
| Residual Solvents | < 0.5% | Dependent on the final purification steps. |
| Water Content | < 0.1% | Should be minimized for use in moisture-sensitive reactions. |
Experimental Protocols
Purity Determination by Gas Chromatography (GC)
This protocol provides a general method for assessing the purity of this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Ensure the sample is fully dissolved.
2. GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5, or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
3. Data Analysis:
-
Calculate the area percent of the main peak relative to the total area of all peaks in the chromatogram to estimate the purity.
-
Identify known impurities by comparing their retention times with those of reference standards, if available.
Purification by Column Chromatography
This protocol is suitable for removing polar impurities and some isomers.
1. Slurry Preparation:
-
Prepare a slurry of silica gel in a non-polar solvent such as n-hexane.
2. Column Packing:
-
Pour the slurry into a glass chromatography column and allow the silica gel to settle, ensuring there are no air bubbles.
-
Add a thin layer of sand on top of the silica bed.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Adsorb the sample onto a small amount of silica gel and evaporate the solvent.
-
Carefully add the dried, sample-adsorbed silica gel to the top of the column.
4. Elution:
-
Elute the column with a non-polar solvent system, such as n-hexane.[2] The polarity of the eluent can be gradually increased if necessary by adding a small amount of a more polar solvent like ethyl acetate.
-
Collect fractions and monitor their composition by TLC or GC.
5. Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Purification by Vacuum Distillation
This method is effective for separating the product from non-volatile impurities and some isomers with different boiling points.
1. Apparatus Setup:
-
Set up a fractional distillation apparatus suitable for vacuum operation. Use a short-path distillation head for high-boiling materials.
-
Ensure all glass joints are properly sealed and a vacuum pump is connected through a cold trap.
2. Distillation:
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Gradually apply vacuum and slowly heat the flask.
-
Collect fractions based on the boiling point at the operating pressure. The main fraction should be collected at a stable temperature.
3. Product Collection:
-
Collect the purified product in a pre-weighed receiving flask.
-
Allow the apparatus to cool completely before releasing the vacuum.
Visualizations
Caption: Workflow for assessing and purifying commercial this compound.
Caption: Troubleshooting guide for unexpected peaks in GC analysis.
References
solvent effects on the reactivity of 5-Bromo-2-chloro-1,3-difluorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-chloro-1,3-difluorobenzene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions that this compound undergoes?
A1: this compound is a versatile building block in organic synthesis. The main reactions it undergoes are nucleophilic aromatic substitution (SNAr), Suzuki-Miyaura cross-coupling, and Grignard reagent formation. The reactivity at the different halogenated positions can be selectively controlled by the choice of reaction conditions, including the solvent.
Q2: How does solvent polarity affect the rate of nucleophilic aromatic substitution (SNAr) on this substrate?
A2: For SNAr reactions, polar aprotic solvents are generally preferred. Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) can accelerate the reaction.[1] This is because they effectively solvate the cationic species but not the nucleophile, thus increasing the nucleophile's reactivity. Protic solvents, on the other hand, can form hydrogen bonds with the nucleophile, stabilizing it and potentially slowing down the reaction.[1][2]
Q3: In a Suzuki-Miyaura coupling reaction, which halogen is expected to react first, the bromine or the chlorine?
A3: In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the reactivity of halogens generally follows the order: I > Br > Cl > F. Therefore, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond, and selective coupling at the bromine position can be achieved under appropriate conditions.
Q4: What are the most critical considerations when preparing a Grignard reagent from this compound?
A4: The formation of a Grignard reagent is highly sensitive to moisture and protic solvents.[3] It is imperative to use anhydrous solvents, such as diethyl ether or tetrahydrofuran (THF), and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] The reactivity difference between the C-Br and C-Cl bonds allows for the selective formation of the Grignard reagent at the bromine position.
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr)
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no conversion | 1. Insufficiently activated aromatic ring. 2. Poor choice of solvent. 3. Nucleophile is too weak. 4. Reaction temperature is too low. | 1. While the fluorine and chlorine atoms are activating, ensure your nucleophile is strong enough. 2. Switch to a polar aprotic solvent like DMF or DMSO. 3. Consider using a stronger nucleophile or adding a base to deprotonate the nucleophile. 4. Gradually increase the reaction temperature and monitor the progress by TLC or GC. |
| Multiple products/Poor selectivity | 1. Reaction conditions are too harsh, leading to substitution at both chloro and fluoro positions. 2. The nucleophile is not selective. | 1. Reduce the reaction temperature. 2. Screen different solvents to optimize for selectivity. Sometimes less polar solvents can offer better selectivity. |
Suzuki-Miyaura Cross-Coupling
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of coupled product | 1. Inactive catalyst. 2. Poor solvent choice. 3. Ineffective base. 4. Decomposition of the boronic acid. | 1. Ensure the palladium catalyst is not oxidized; consider using a pre-catalyst or adding a phosphine ligand. 2. A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and an aqueous base solution is often effective.[4] The water/solvent ratio can influence the reaction rate. 3. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[5] 4. Ensure the reaction is properly deoxygenated and run under an inert atmosphere. |
| Reaction at the chlorine position | 1. Reaction conditions are too forcing. 2. The catalyst system has high reactivity. | 1. Lower the reaction temperature and shorten the reaction time. 2. Use a less reactive catalyst or ligand system. |
| Homocoupling of the boronic acid | 1. Presence of oxygen. 2. Inefficient transmetalation. | 1. Thoroughly degas the reaction mixture. 2. Adjust the base and solvent system to facilitate the transmetalation step. |
Grignard Reagent Formation
| Issue | Possible Cause | Troubleshooting Steps |
| Failure to initiate the reaction | 1. Inactive magnesium surface. 2. Presence of moisture. | 1. Activate the magnesium turnings by crushing them, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane. 2. Use oven-dried glassware and anhydrous solvents. Ensure the reaction is under a strict inert atmosphere. |
| Low yield of the Grignard reagent | 1. Wurtz coupling side reaction. 2. Reaction with the solvent. | 1. Add the solution of this compound slowly to the magnesium suspension to maintain a low concentration of the aryl halide. 2. Ensure the use of appropriate anhydrous ethereal solvents like diethyl ether or THF. |
| Formation of the Grignard reagent at the chlorine position | 1. This is generally not favored due to the higher reactivity of the C-Br bond. | 1. If this is observed, it may indicate very harsh reaction conditions. Use milder conditions and shorter reaction times. |
Data Presentation
Table 1: Expected Solvent Effects on Nucleophilic Aromatic Substitution (SNAr) Reactivity
| Solvent | Solvent Type | Expected Reaction Rate | Rationale |
| Dimethylformamide (DMF) | Polar Aprotic | High | Effectively solvates cations, leaving the nucleophile highly reactive. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Similar to DMF, promotes a high reaction rate. |
| Acetonitrile (MeCN) | Polar Aprotic | Moderate to High | Good for dissolving many nucleophiles and promoting the reaction. |
| Tetrahydrofuran (THF) | Moderately Polar Aprotic | Moderate | Less polar than DMF/DMSO, may result in a slower reaction. |
| Toluene | Nonpolar | Low | Generally not a good solvent for SNAr unless a phase-transfer catalyst is used. |
| Methanol (MeOH) | Polar Protic | Low to Moderate | Can solvate and stabilize the nucleophile through hydrogen bonding, reducing its reactivity.[1][2] |
| Water (H₂O) | Polar Protic | Low | Strong hydrogen bonding with the nucleophile significantly reduces its reactivity. |
Table 2: Typical Conditions for Selective Suzuki-Miyaura Coupling at the Bromine Position
| Parameter | Recommended Conditions |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |
| Ligand (if needed) | PPh₃, dppf |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent System | Toluene/Water, Dioxane/Water, THF/Water |
| Temperature | 80-100 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution
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In a round-bottom flask, dissolve this compound (1.0 eq.) and the nucleophile (1.1-1.5 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO).
-
If the nucleophile is an amine or alcohol, add a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
Stir the mixture at the desired temperature (can range from room temperature to 150 °C depending on the nucleophile's reactivity).
-
Monitor the reaction progress using TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 eq.), the boronic acid or ester (1.2 eq.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq.).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane to water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the mixture to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and remove the solvent in vacuo.
-
Purify the product by flash column chromatography.
Protocol 3: General Procedure for Grignard Reagent Formation and Reaction
-
Assemble a flame-dried three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 eq.) in the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of this compound (1.0 eq.) in anhydrous THF in the dropping funnel.
-
Add a small portion of the aryl bromide solution to initiate the reaction. Gentle heating may be required.
-
Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed.
-
The resulting Grignard reagent solution can be used directly in the next step by cooling to 0 °C and adding the electrophile dropwise.
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Logical relationships of solvent properties influencing different reaction outcomes.
References
preventing dehalogenation of 5-Bromo-2-chloro-1,3-difluorobenzene
Welcome to the technical support center for 5-Bromo-2-chloro-1,3-difluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing dehalogenation and achieving selective C-Br functionalization in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in cross-coupling reactions?
A1: The main challenge is preventing the undesired side reaction of dehalogenation, specifically debromination, where the bromine atom is replaced by a hydrogen atom. This leads to the formation of 2-chloro-1,3-difluorobenzene as a byproduct, reducing the yield of the desired coupled product and complicating purification. Another key aspect is achieving chemoselectivity, ensuring the reaction occurs at the more reactive C-Br bond while leaving the C-Cl bond intact.
Q2: What causes dehalogenation in palladium-catalyzed cross-coupling reactions?
A2: Dehalogenation is primarily caused by the formation of palladium-hydride (Pd-H) species in the catalytic cycle. These species can arise from various sources in the reaction mixture, including:
-
Bases: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can generate Pd-H species.
-
Solvents: Solvents such as alcohols or even trace amounts of water in aprotic polar solvents like DMF can act as hydride sources.
-
Reagents: Impurities in boronic acids or the amine coupling partners themselves can sometimes contribute to the formation of Pd-H.
Q3: How can I minimize dehalogenation?
A3: Minimizing dehalogenation involves careful optimization of reaction conditions. Key strategies include:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands promote the desired reductive elimination step over the competing dehalogenation pathway.
-
Base Selection: Use weaker, non-nucleophilic inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).
-
Solvent Choice: Aprotic solvents such as toluene, dioxane, or THF are generally preferred over protic solvents or those that can act as hydrogen donors.
-
Lower Reaction Temperature: Running the reaction at the lowest effective temperature can help suppress dehalogenation.
Q4: Can I selectively react at the C-Br bond in the presence of the C-Cl bond?
A4: Yes, selective functionalization at the C-Br bond is highly achievable. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: C-I > C-Br > C-Cl. By using mild reaction conditions, the more reactive C-Br bond can be selectively coupled while the C-Cl bond remains unreacted.
Troubleshooting Guides
Issue 1: Significant Dehalogenation Observed in Suzuki-Miyaura Coupling
If you are observing a significant amount of the debrominated byproduct (2-chloro-1,3-difluorobenzene) in your Suzuki-Miyaura coupling reaction, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for dehalogenation in Suzuki-Miyaura coupling.
Quantitative Data: Effect of Ligand and Base on Dehalogenation
The following table summarizes the expected impact of different ligands and bases on the ratio of the desired coupled product to the dehalogenated byproduct in a typical Suzuki-Miyaura reaction with an analogous electron-deficient aryl bromide.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Desired Product (%) | Dehalogenated Product (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 65 | 30 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 90 | 85 | 10 |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 80 | 92 | <5 |
Note: This data is representative of trends observed for structurally similar substrates and should be used as a guideline for optimization.
Issue 2: Low or No Conversion in Buchwald-Hartwig Amination
If you are experiencing low or no conversion in the Buchwald-Hartwig amination of this compound, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for low conversion in Buchwald-Hartwig amination.
Quantitative Data: Ligand and Base Screening for Amination
The following table shows representative yields for the Buchwald-Hartwig amination of a similar electron-deficient aryl bromide with aniline, demonstrating the impact of ligand and base selection.[1]
| Ligand | Base | Yield (%) |
| XPhos | NaOtBu | 95 |
| RuPhos | NaOtBu | 91 |
| SPhos | NaOtBu | 88 |
| XPhos | K₃PO₄ | 78 |
| XPhos | Cs₂CO₃ | 85 |
Reaction Conditions: 4-bromobenzotrifluoride (1.0 mmol), aniline (1.2 mmol), Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), Base (1.4 mmol), Toluene (5 mL), 100 °C, 24 h. Yields determined by GC analysis.[1]
Issue 3: Alkyne Homocoupling in Sonogashira Reaction
A common side reaction in Sonogashira coupling is the homocoupling of the terminal alkyne (Glaser coupling). Here are steps to mitigate this issue.
Caption: Troubleshooting workflow for alkyne homocoupling in Sonogashira reactions.
Experimental Protocols
The following protocols are provided as a starting point for the selective cross-coupling of this compound at the C-Br position. Optimization may be required for specific substrates.
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for the coupling of a similar electron-deficient aryl bromide.[2]
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Selective Buchwald-Hartwig Amination
This protocol is based on established methods for the amination of electron-deficient aryl bromides.[1]
Caption: Experimental workflow for Buchwald-Hartwig amination.
Protocol 3: Selective Sonogashira Coupling
This protocol is a general starting point for the Sonogashira coupling of aryl bromides.
Caption: Experimental workflow for Sonogashira coupling.
References
Validation & Comparative
A Comparative Guide to 5-Bromo-2-chloro-1,3-difluorobenzene and its Isomeric Counterparts for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, halogenated benzene derivatives are indispensable building blocks. Their unique substitution patterns offer fine-tuned control over electronic properties, lipophilicity, and metabolic stability, making them crucial for the development of novel therapeutics and functional materials. This guide provides an in-depth comparison of 5-Bromo-2-chloro-1,3-difluorobenzene with other difluorobenzene isomers, focusing on their physicochemical properties and reactivity in key cross-coupling reactions. The information presented herein is supported by experimental data and detailed protocols to facilitate informed decisions in synthetic planning.
Physicochemical Properties: A Comparative Overview
The seemingly subtle shift in the positions of halogen substituents on the benzene ring can lead to significant differences in the physical and chemical properties of difluorobenzene isomers. These variations influence their solubility, reactivity, and suitability for specific applications. A summary of key physicochemical data is presented in Table 1.
Table 1: Physicochemical Properties of Selected Halogenated Difluorobenzene Isomers
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |
| This compound | C₆H₂BrClF₂ | 227.43 | 176 | -33 | 1.805 | |
| 1,2-Difluorobenzene | C₆H₄F₂ | 114.09 | 92 | -34 | 1.158 | |
| 1,3-Difluorobenzene | C₆H₄F₂ | 114.09 | 83 | -59 | 1.163 | |
| 1,4-Difluorobenzene | C₆H₄F₂ | 114.09 | 88-89 | -13 | 1.17 | |
| 1-Bromo-2,3-difluorobenzene | C₆H₃BrF₂ | 192.99 | 157-158 | N/A | 1.724 | |
| 1-Bromo-3-chloro-2,4-difluorobenzene | C₆H₂BrClF₂ | 227.43 | N/A | N/A | N/A |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The reactivity of halogenated difluorobenzenes in these reactions is dictated by the nature and position of the halogen atoms, with the general reactivity order being I > Br > Cl > F.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds. In polyhalogenated substrates like this compound, the more reactive C-Br bond is expected to undergo oxidative addition to the palladium(0) catalyst preferentially over the C-Cl bond.
Comparative Performance in Suzuki-Miyaura Coupling
While a direct head-to-head comparison under identical conditions is not extensively documented, the expected reactivity trend follows the C-X bond dissociation energies. For this compound, coupling will selectively occur at the bromine-substituted position.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound (Expected) | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | High |
| 4-Bromotoluene | Phenylboronic acid | [Pd(cinnamyl)Cl]₂ (1) | XPhos (2) | K₃PO₄ | THF/H₂O | RT | 0.5 | >95 |
| 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | THF/H₂O | RT | 0.5 | >95 |
Note: The data for this compound is an expected outcome based on the reactivity of similar substrates. The other entries are representative examples from the literature.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water, 5 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the chemoselectivity in polyhalogenated systems is governed by the relative reactivity of the C-X bonds.
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction Execution: Heat the mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate.
-
Purification: Purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. A study on the site-selective Sonogashira reaction of 1,2-dibromo-3,5-difluorobenzene demonstrated very good site-selectivity, favoring reaction at the C-1 position due to a combination of electronic and steric factors.[1] This suggests that for substrates like this compound, the reaction would also proceed with high regioselectivity at the more reactive C-Br bond.
Experimental Protocol: Sonogashira Coupling of an Aryl Bromide
-
Reaction Setup: In a dry reaction vessel, dissolve the aryl bromide (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent (e.g., THF or DMF).
-
Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), the copper(I) co-catalyst (e.g., CuI, 0.04 mmol), and a base (e.g., triethylamine).
-
Inert Atmosphere: Purge the mixture with an inert gas.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating until completion.
-
Work-up and Purification: Perform an aqueous work-up, extract with an organic solvent, dry, and concentrate. Purify the product by column chromatography.
Experimental Workflow Visualization
The general workflow for a palladium-catalyzed cross-coupling reaction involves several key steps, from reaction setup under an inert atmosphere to product purification.
Conclusion
This compound stands as a highly versatile and strategic building block for organic synthesis. Its distinct pattern of halogen substitution allows for predictable and regioselective functionalization through a variety of palladium-catalyzed cross-coupling reactions. The higher reactivity of the carbon-bromine bond compared to the carbon-chlorine bond enables sequential couplings, providing a pathway to complex, multi-substituted aromatic compounds. While direct comparative data with all its isomers under identical conditions remains an area for further investigation, the principles of reactivity and selectivity outlined in this guide, supported by data from analogous systems, provide a robust framework for researchers and drug development professionals to effectively utilize these valuable synthetic intermediates. The provided protocols and workflows serve as a practical starting point for the successful implementation of these transformations in the laboratory.
References
comparing reactivity of 5-Bromo-2-chloro-1,3-difluorobenzene with similar compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 5-Bromo-2-chloro-1,3-difluorobenzene with structurally similar compounds in key organic reactions. The information presented herein is supported by established chemical principles and collated experimental data to inform synthetic strategy and experimental design.
Introduction to the Reactivity of Polyhalogenated Benzenes
This compound is a versatile building block in medicinal chemistry and materials science. Its utility stems from the differential reactivity of its halogen substituents, which allows for selective functionalization. The reactivity of this and similar polyhalogenated aromatic compounds is primarily governed by the nature of the carbon-halogen (C-X) bond and the electronic effects of the substituents on the aromatic ring.
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the reactivity of aryl halides generally follows the order: C-I > C-Br > C-Cl > C-F. This trend is inversely related to the bond dissociation energy of the C-X bond. Consequently, the C-Br bond in this compound is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the C-Cl bond, enabling chemoselective reactions at the bromine-substituted position.
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the reactivity order is often reversed: C-F > C-Cl > C-Br > C-I. This is because the rate-determining step is typically the initial nucleophilic attack on the aromatic ring, which is facilitated by a more polarized C-X bond and the ability of the halogen to stabilize the intermediate Meisenheimer complex through its inductive effect. The presence of electron-withdrawing fluorine atoms on the ring further activates the molecule towards nucleophilic attack.
Comparative Reactivity Data
The following tables summarize experimental data for the reactivity of this compound and analogous compounds in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. While direct head-to-head comparative studies under identical conditions are limited, the collated data from various sources provides valuable insights into the expected reactivity trends.
Table 1: Suzuki-Miyaura Coupling of Dihalodifluorobenzenes with Phenylboronic Acid
| Entry | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | >95 (at C-Br) | [1] |
| 2 | 2,5-Dibromo-3-hexylthiophene | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 90 | - | Moderate to Good | [2] |
| 3 | 5-Bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High | [3] |
| 4 | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 2 | 85 (at C4) | [4] |
Note: The data presented is compiled from different sources and reaction conditions may not be directly comparable in all cases. It serves to illustrate the general trend of higher reactivity for bromo-substituents in Suzuki-Miyaura coupling.
Table 2: Buchwald-Hartwig Amination of Dihalogenated Aromatic Compounds with Morpholine
| Entry | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-24 | High (at C-Br) | [5] |
| 2 | 4-Chlorotoluene | Pd(dba)₂ / XPhos | NaOtBu | Toluene | Reflux | 6 | 94 | [6] |
| 3 | 6-Bromo-2-chloroquinoline | - | - | - | - | - | Selective amination at C-Br | [7] |
| 4 | 4-Bromo-N,N-dimethylaniline | - | - | - | - | - | - | [8] |
Note: The data illustrates the feasibility of selective amination at the C-Br position in the presence of a C-Cl bond. Specific yields for the target compound are based on analogous systems.
Table 3: Nucleophilic Aromatic Substitution of Halogenated Benzenes with Sodium Methoxide
| Entry | Aryl Halide | Activating Group(s) | Solvent | Temp. (°C) | Relative Rate | Reference |
| 1 | This compound | 2,4-difluoro | DMF | 80-120 | - | [9] |
| 2 | 1-Chloro-2,4-dinitrobenzene | 2,4-dinitro | Ethanol | Room Temp. | High | [10] |
| 3 | 4-Bromonitrobenzene | 4-nitro | Methanol | - | - | [11] |
| 4 | 2,4-Dinitrofluorobenzene | 2,4-dinitro | - | - | Highest among halogens | [12] |
Note: In SNAr, the reactivity is highly dependent on the nature and position of electron-withdrawing groups. The C-Cl bond is generally more susceptible to nucleophilic attack than the C-Br bond in activated systems.
Experimental Protocols
Detailed methodologies for key reactions are provided below. These protocols are based on established procedures for structurally similar compounds and serve as a robust starting point for the functionalization of this compound.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position
Reaction: this compound + Phenylboronic acid → 5-Phenyl-2-chloro-1,3-difluorobenzene
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (2.0 equiv)
-
Toluene, Ethanol, and Water (4:1:1 mixture), degassed
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add the Pd(PPh₃)₄ catalyst under a positive pressure of argon.
-
Add the degassed toluene/ethanol/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Buchwald-Hartwig Amination at the C-Br Position
Reaction: this compound + Morpholine → 4-(5-chloro-2,6-difluorophenyl)morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Toluene, anhydrous and degassed
Procedure:
-
To a glovebox or an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Seal the flask, evacuate, and backfill with argon.
-
Add this compound and toluene.
-
Add morpholine via syringe and heat the mixture to 100 °C.
-
Stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Protocol 3: Nucleophilic Aromatic Substitution at the C-Cl Position
Reaction: this compound + Sodium methoxide → 5-Bromo-2-methoxy-1,3-difluorobenzene
Materials:
-
This compound (1.0 equiv)
-
Sodium methoxide (1.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DMF.
-
Add sodium methoxide portion-wise at room temperature.
-
Heat the reaction mixture to 80-120 °C and monitor by TLC.
-
Upon completion, cool to room temperature and quench by the slow addition of water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, and the mechanism for nucleophilic aromatic substitution.
References
- 1. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 7. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to Analytical Methods for the Characterization of 5-Bromo-2-chloro-1,3-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical methods for the characterization of 5-Bromo-2-chloro-1,3-difluorobenzene, a halogenated aromatic compound of interest in pharmaceutical and chemical synthesis. The selection of an appropriate analytical technique is critical for ensuring purity, confirming structure, and quantifying this compound in various matrices. This document outlines the principles, experimental protocols, and comparative performance of several core analytical techniques, supported by representative experimental data.
Introduction to Analytical Characterization
The robust characterization of this compound relies on a suite of analytical techniques that probe its unique physicochemical properties. The primary methods employed for this purpose include chromatographic techniques for separation and quantification, and spectroscopic techniques for structural elucidation. This guide will focus on the following key methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification of volatile and semi-volatile compounds.
-
High-Performance Liquid Chromatography (HPLC) for the separation and quantification of a wide range of compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F) for detailed structural confirmation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for the identification of functional groups.
The choice of method is often dictated by the analytical objective, whether it be routine quality control, impurity profiling, or comprehensive structural analysis.
Chromatographic Methods: A Comparative Overview
Chromatographic techniques are fundamental for assessing the purity of this compound and for its quantification. Both GC-MS and HPLC offer distinct advantages and are suited for different analytical challenges.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds like this compound. It combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile separation technique that can be adapted for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. For halogenated aromatics, reversed-phase HPLC is a common approach.
Performance Comparison of Chromatographic Methods
The following table summarizes the expected performance characteristics of GC-MS and HPLC for the analysis of this compound. Please note that the following data is representative for halogenated benzenes and serves as a guideline in the absence of a publicly available, comprehensive validation report for this specific compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity in a gaseous mobile phase, with mass-based detection. | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase. |
| Typical Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) | Reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm) |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range | Low to mid ng/mL range |
| Limit of Quantification (LOQ) | Low ng/mL range | Mid to high ng/mL range |
| Linearity (R²) | Typically >0.99 | Typically >0.99 |
| Precision (%RSD) | < 5% | < 5% |
| Accuracy (Recovery %) | 90-110% | 95-105% |
| Sample Throughput | High, with fast run times | Moderate, with longer run times |
| Strengths | High sensitivity, excellent for volatile compounds, provides structural information from mass spectra. | Versatile for a wide range of compounds, non-destructive, well-established for purity analysis. |
| Limitations | Requires volatile and thermally stable analytes. | May have lower sensitivity than GC-MS for some compounds, requires soluble analytes. |
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected Spectroscopic Data
The following table summarizes the expected spectroscopic data for this compound based on its structure and data from analogous compounds.
| Technique | Expected Observations |
| ¹H NMR | A complex multiplet in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the two aromatic protons. |
| ¹³C NMR | Six distinct signals in the aromatic region (approx. 110-160 ppm), with carbon-fluorine and carbon-bromine/chlorine couplings observable. |
| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms, likely appearing as multiplets due to coupling with each other and with the aromatic protons. |
| FTIR | Characteristic absorption bands for C-H stretching (aromatic) >3000 cm⁻¹, C=C stretching (aromatic) around 1400-1600 cm⁻¹, and C-F, C-Cl, and C-Br stretching in the fingerprint region (<1200 cm⁻¹). |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of bromine and chlorine. Common fragments would arise from the loss of halogen atoms. |
Experimental Protocols
Detailed methodologies are essential for obtaining reliable and reproducible analytical data. The following sections provide representative experimental protocols.
GC-MS Protocol
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 8890 GC with 5977B MSD).
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Injector: Split/splitless inlet, 250°C, split ratio 20:1.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 60°C for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scan range 40-400 m/z.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
HPLC Protocol
-
Instrumentation: HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).
-
Column: ZORBAX Eclipse Plus C18 (or equivalent), 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
NMR Spectroscopy Protocol
-
Instrumentation: NMR spectrometer operating at a field strength of, for example, 400 MHz for ¹H.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Concentration: Approximately 10-20 mg of the sample dissolved in 0.6-0.7 mL of deuterated solvent.
-
¹H NMR: Standard pulse sequence, spectral width of approximately 16 ppm, sufficient number of scans for good signal-to-noise.
-
¹³C NMR: Proton-decoupled pulse sequence, spectral width of approximately 250 ppm.
-
¹⁹F NMR: Proton-decoupled pulse sequence, appropriate spectral width to cover the expected chemical shift range for aryl fluorides.
FTIR Spectroscopy Protocol
-
Instrumentation: FTIR spectrometer with a suitable sampling accessory (e.g., ATR).
-
Method: Attenuated Total Reflectance (ATR) is suitable for solid or liquid samples.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Typically 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Sample Preparation: Place a small amount of the neat sample directly on the ATR crystal.
Visualizing Analytical Workflows
The following diagrams, generated using the DOT language, illustrate the typical experimental workflows for the key analytical techniques described.
Caption: Experimental workflow for GC-MS analysis.
A Comparative Guide to the Synthetic Validation of 5-Bromo-2-chloro-1,3-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of a proposed synthetic route to 5-Bromo-2-chloro-1,3-difluorobenzene, a key intermediate in various research and development applications. Due to the limited availability of direct published synthetic procedures for this specific molecule, a plausible and chemically sound pathway is proposed based on established organic chemistry principles, primarily the Sandmeyer reaction.
To offer a thorough validation, this proposed route is compared against an established synthesis of a structurally similar compound, 4-Bromo-2,6-difluorobenzene. This comparative approach allows for an objective evaluation of the potential efficacy, yield, and challenges associated with the synthesis of the target compound. All quantitative data is summarized for ease of comparison, and detailed experimental protocols are provided.
Comparative Analysis of Synthetic Routes
The following tables present a head-to-head comparison of the proposed synthesis for this compound and a known route for the synthesis of 4-Bromo-2,6-difluorobenzene.
Table 1: Overall Reaction Comparison
| Parameter | Proposed Route: this compound | Alternative Route: 4-Bromo-2,6-difluorobenzene |
| Starting Material | 2,6-Difluoroaniline | 2,6-Difluoroaniline |
| Key Reactions | Bromination, Diazotization (Sandmeyer Reaction) | Bromination, Diazotization (Sandmeyer Reaction) |
| Overall Steps | 3 | 2 |
| Potential Yield | Moderate to Good (Estimated) | Good (Reported) |
| Key Reagents | N-Chlorosuccinimide (NCS), Bromine, Sodium Nitrite, Copper(I) Bromide | Bromine, Sodium Nitrite, Copper(I) Bromide |
Table 2: Quantitative Data for Key Synthetic Steps
Proposed Route: this compound
| Step | Reaction | Starting Material (SM) | Key Reagents | Solvent | Typical Yield |
| 1 | Chlorination | 2,6-Difluoroaniline | N-Chlorosuccinimide (NCS) | Acetonitrile | ~85-95% (Estimated) |
| 2 | Bromination | 3-Chloro-2,6-difluoroaniline | Bromine | Acetic Acid | ~80-90% (Estimated) |
| 3 | Sandmeyer Reaction | 5-Bromo-3-chloro-2,6-difluoroaniline | NaNO₂, HBr, CuBr | Water | ~70-85% (Estimated) |
Alternative Route: 4-Bromo-2,6-difluorobenzene
| Step | Reaction | Starting Material (SM) | Key Reagents | Solvent | Reported Yield |
| 1 | Bromination | 2,6-Difluoroaniline | Bromine | Acetic Acid | 92% |
| 2 | Sandmeyer Reaction | 4-Bromo-2,6-difluoroaniline | t-BuONO, CuBr₂ | Acetonitrile | 75% |
Experimental Protocols
Proposed Synthetic Route to this compound
Step 1: Synthesis of 3-Chloro-2,6-difluoroaniline
To a solution of 2,6-difluoroaniline (1.0 eq.) in acetonitrile, N-chlorosuccinimide (1.1 eq.) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours, and the progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude product, which can be purified by column chromatography.
Step 2: Synthesis of 5-Bromo-3-chloro-2,6-difluoroaniline
3-Chloro-2,6-difluoroaniline (1.0 eq.) is dissolved in glacial acetic acid. A solution of bromine (1.05 eq.) in glacial acetic acid is added dropwise at room temperature. The mixture is stirred for 1-2 hours. The reaction is then quenched by pouring it into an aqueous solution of sodium bisulfite. The precipitated solid is filtered, washed with water, and dried to yield the desired product.
Step 3: Synthesis of this compound via Sandmeyer Reaction
5-Bromo-3-chloro-2,6-difluoroaniline (1.0 eq.) is suspended in an aqueous solution of hydrobromic acid (48%). The mixture is cooled to 0-5 °C, and a solution of sodium nitrite (1.2 eq.) in water is added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is then added portion-wise to a stirred solution of copper(I) bromide (1.2 eq.) in aqueous HBr at 60-70 °C. The reaction is stirred for 1 hour at this temperature and then cooled to room temperature. The mixture is extracted with diethyl ether, and the combined organic layers are washed with sodium hydroxide solution and brine, dried over magnesium sulfate, and concentrated. The crude product is purified by vacuum distillation or column chromatography.
Alternative Synthetic Route to 4-Bromo-2,6-difluorobenzene
Step 1: Synthesis of 4-Bromo-2,6-difluoroaniline
To a solution of 2,6-difluoroaniline (1.0 eq.) in glacial acetic acid, bromine (1.05 eq.) is added dropwise at room temperature. The reaction mixture is stirred for 15 minutes. The solvent is then evaporated under reduced pressure. The residue is neutralized with an aqueous sodium carbonate solution and extracted with dichloromethane. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated to give the product in 92% yield.
Step 2: Synthesis of 4-Bromo-2,6-difluorobenzene via Sandmeyer-type Reaction
A solution of 4-bromo-2,6-difluoroaniline (1.0 eq.) in acetonitrile is treated with tert-butyl nitrite (1.5 eq.) and copper(II) bromide (1.2 eq.). The reaction mixture is stirred at 65 °C for 4 hours. After cooling to room temperature, the mixture is diluted with water and extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to afford 4-bromo-2,6-difluorobenzene in 75% yield.
Visualization of Synthetic Workflows
Caption: Proposed multi-step synthesis of the target compound.
Caption: Established synthetic route for a similar compound.
Comparative Guide to Catalysts for Cross-Coupling Reactions of 5-Bromo-2-chloro-1,3-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and advanced materials. 5-Bromo-2-chloro-1,3-difluorobenzene is a valuable building block, offering two distinct reactive sites for sequential cross-coupling reactions. The selective activation of the more labile carbon-bromine (C-Br) bond in the presence of the more inert carbon-chlorine (C-Cl) bond is a key synthetic strategy. This guide provides a comparative analysis of catalytic systems applicable to the cross-coupling of this compound, supported by experimental data from analogous systems and detailed experimental protocols to serve as a starting point for reaction optimization.
The chemoselectivity in the cross-coupling of bromo-chloro substrates is governed by the difference in their bond dissociation energies, with the C-Br bond being weaker and more susceptible to oxidative addition to a low-valent metal catalyst, typically palladium.[1] The general reactivity trend for aryl halides is I > Br > OTf > Cl.[2] However, the choice of catalyst, ligands, base, and solvent system plays a crucial role in maximizing this inherent reactivity difference to achieve high selectivity for C-Br bond functionalization.[1]
Performance Comparison of Catalytic Systems
While specific experimental data for the cross-coupling of this compound is not extensively available in the public domain, a comparative analysis can be drawn from studies on structurally similar bromo-chloro arenes. The following tables summarize the performance of various palladium-based catalyst systems in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of analogous substrates. This data provides a valuable benchmark for catalyst selection.
Table 1: Performance of Palladium Catalysts in Selective Suzuki-Miyaura Coupling of Bromo-Chloro Substrates
| Entry | Bromo-Chloro Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) (at C-Br) | Selectivity (C-Br:C-Cl) |
| 1 | 5-Bromo-2-chloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 100 | 12 | >95 | High |
| 2 | 1-Bromo-4-chlorobenzene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | 80 | 4 | 92 | High |
| 3 | 2-Bromo-5-chloropyridine | 3-Tolylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | 16 | 88 | High |
Note: Data is compiled and representative of typical results found in the literature for analogous substrates.[1]
Table 2: Performance of Catalytic Systems in Selective Sonogashira Coupling of Bromo-Chloro Arenes
| Entry | Bromo-Chloro Substrate | Coupling Partner | Catalyst / Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) (at C-Br) | Selectivity (C-Br:C-Cl) |
| 1 | 1-Bromo-4-chlorobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 6 | >95 | High |
| 2 | 1-Bromo-3-chlorobenzene | 1-Hexyne | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | 1,4-Dioxane | 60 | 12 | 85 | High |
Note: Data is compiled and representative of typical results found in the literature for analogous substrates.[1]
Table 3: Performance of Catalytic Systems in Selective Buchwald-Hartwig Amination of Bromo-Chloro Substrates
| Entry | Bromo-Chloro Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) (at C-Br) | Selectivity (C-Br:C-Cl) |
| 1 | 5-Bromo-2-chloro-3-fluoropyridine | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | 18 | 85 | High[3] |
| 2 | 1-Bromo-4-chlorobenzene | Aniline | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 90 | 6 | 92 | High |
Note: Data is compiled and representative of typical results found in the literature for analogous substrates.
Experimental Protocols
The following are detailed experimental protocols for key cross-coupling reactions, adapted for the use of this compound based on established methodologies for similar substrates. These should serve as a robust starting point, with the understanding that optimization may be necessary.
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol is adapted from a standard procedure for the selective coupling of bromo-chloro arenes.[1]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol)
-
Na₂CO₃ (2.0 mmol)
-
Toluene (8 mL)
-
Ethanol (1 mL)
-
Water (1 mL)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Sonogashira Coupling
This protocol is based on a general procedure for the Sonogashira coupling of bromo-chloro arenes.[1]
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.1 mmol)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol)
-
CuI (0.04 mmol)
-
Triethylamine (3 mL)
-
DMF (3 mL)
Procedure:
-
To a flame-dried Schlenk tube, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate the tube and backfill with argon. Repeat this cycle three times.
-
Add the terminal alkyne, followed by degassed triethylamine and DMF.
-
Stir the reaction mixture at 80 °C for 6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the residue by flash chromatography.
Protocol 3: Selective Buchwald-Hartwig Amination
This protocol is a representative procedure for the selective amination of bromo-chloro arenes.
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol)
-
Xantphos (0.04 mmol)
-
Cs₂CO₃ (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to an oven-dried reaction tube.
-
Add this compound and the amine, followed by anhydrous toluene.
-
Seal the tube and heat the mixture at 100 °C for 18-24 hours with vigorous stirring.
-
Monitor the reaction progress by GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate, filter through a plug of silica gel, and wash with additional ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Experimental Workflow and Logic
The following diagrams illustrate the general experimental workflow for a cross-coupling reaction and a logical comparison of catalyst performance.
References
Spectroscopic Analysis of 5-Bromo-2-chloro-1,3-difluorobenzene and its Derivatives: A Comparative Guide
This guide provides a comparative spectroscopic analysis of 5-Bromo-2-chloro-1,3-difluorobenzene and its structural isomers and related derivatives. The information is intended for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of these halogenated aromatic compounds. Due to the limited availability of public spectroscopic data for this compound, this guide presents expected spectral characteristics based on established principles and available data for closely related compounds.
Introduction to Spectroscopic Analysis of Halogenated Benzenes
Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. For halogenated benzenes such as this compound, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy provides a comprehensive profile of the molecule's structure and electronic properties. The presence of various halogen atoms (F, Cl, Br) on the benzene ring results in distinct spectral features that are invaluable for characterization.
Comparative Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for this compound and a selection of its isomers and related compounds. This data is compiled from various sources and theoretical predictions.
Table 1: 1H, 13C, and 19F NMR Spectral Data (Expected/Observed Chemical Shifts in ppm)
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | 19F NMR (δ, ppm) |
| This compound | Expected: 7.0-7.5 (m) | Expected: 100-160 | Expected: -100 to -140 |
| 1-Bromo-2,3-difluorobenzene[1] | 7.00-7.47 (m, 3H) | 110.4 (d, J=17.5 Hz), 116.4 (d, J=17.7 Hz), 124.7 (dd, J=7.1, 5.0 Hz), 128.2 (d, J=3.6 Hz), 148.1 (dd, J=248.8, 14.3 Hz), 150.9 (dd, J=251.9, 13.3 Hz) | -130.9 (m), -134.8 (m) |
| 5-Bromo-1,2,3-trifluorobenzene[2] | Multiplet | 4 resolved resonances | -130 to -160 (approx.) |
| 1-Bromo-3,5-difluorobenzene | Data not readily available | Data available in spectral databases | Data not readily available |
| 1-Bromo-3-chloro-benzene | Data not readily available | Data available in spectral databases | Not Applicable |
Note: For this compound, specific shifts are predicted based on additive rules and comparison with similar structures. Actual experimental values may vary.
Table 2: Infrared (IR) Spectroscopy Data (Key Absorption Bands in cm-1)
| Compound | C-H stretch (aromatic) | C=C stretch (aromatic) | C-F stretch | C-Cl stretch | C-Br stretch |
| This compound | Expected: 3050-3150 | Expected: 1400-1600 | Expected: 1100-1350 | Expected: 600-800 | Expected: 500-650 |
| Benzene (for reference)[3][4] | ~3030-3080 | ~1480 | - | - | - |
| 1-Chloro-2,5-difluorobenzene[5] | Data available in NIST database | Data available in NIST database | Data available in NIST database | Data available in NIST database | - |
| Fluorobenzene (for reference)[6] | Data available in NIST database | Data available in NIST database | Data available in NIST database | - | - |
| 1,3-Dibromo-5-fluorobenzene[7] | Data available | Data available | Data available | - | Data available |
Table 3: Mass Spectrometry (MS) Data (Expected m/z of Molecular Ion Peak)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected M+ peak (m/z) | Key Fragmentation Pattern |
| This compound | C6H2BrClF2 | 227.43 | 226, 228, 230 | Loss of Br, Cl, and combinations thereof |
| 1-Bromo-2,3-difluorobenzene | C6H3BrF2 | 193.00 | 192, 194 | Loss of Br |
| Bromochlorodifluoromethane (for reference)[8] | CBrClF2 | 165.37 | 164, 166, 168 | Loss of halogens |
| p-Bromofluorobenzene[9] | C6H4BrF | 175.00 | 174, 176 | Loss of Br |
Table 4: UV-Vis Spectroscopy Data (Expected λmax in nm)
| Compound | Expected λmax (nm) | Solvent | Comments |
| This compound | ~260-280 | Ethanol or Hexane | Substitution on the benzene ring can cause bathochromic shifts.[10][11] |
| Benzene (for reference)[3][10] | ~255 | Hexane | Exhibits fine structure. |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
NMR Spectroscopy
Objective: To obtain 1H, 13C, and 19F NMR spectra for structural elucidation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6).
-
Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS, for 1H and 13C NMR).
-
Transfer the solution to a 5 mm NMR tube.
1H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
13C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, as 13C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
19F NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Spectral Width: A wider range may be needed, e.g., +50 to -250 ppm, referenced to a standard like CFCl3.
-
Number of Scans: 64-256.
-
Relaxation Delay: 1-2 seconds.
IR Spectroscopy
Objective: To identify functional groups and the "fingerprint" region of the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation:
-
Liquid Samples: A thin film of the liquid is placed between two KBr or NaCl plates.
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm-1.
-
Resolution: 4 cm-1.
-
Number of Scans: 16-32.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern.
Instrumentation: A mass spectrometer, often coupled with a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system.
GC-MS Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, hexane).
-
Injection: Inject a small volume (e.g., 1 µL) into the GC.
-
GC Conditions: Use a suitable capillary column (e.g., DB-5) and a temperature program to separate the components.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
UV-Vis Spectroscopy
Objective: To study the electronic transitions within the molecule.
Instrumentation: A UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, or cyclohexane). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.
-
Use a quartz cuvette with a 1 cm path length.
-
Use the pure solvent as a blank for background correction.
Acquisition Parameters:
-
Wavelength Range: 200-400 nm.
-
Scan Speed: Medium.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the spectroscopic analysis.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Logical relationships in comparative analysis.
References
- 1. 1-Bromo-2,3-difluorobenzene | 38573-88-5 [chemicalbook.com]
- 2. magritek.com [magritek.com]
- 3. Benzene [webbook.nist.gov]
- 4. image diagram infrared spectrum of benzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 1-Chloro-2,5-difluorobenzene [webbook.nist.gov]
- 6. Benzene, fluoro- [webbook.nist.gov]
- 7. 1,3-Dibromo-5-fluorobenzene(1435-51-4) IR Spectrum [chemicalbook.com]
- 8. GSRS [precision.fda.gov]
- 9. p-Bromofluorobenzene [webbook.nist.gov]
- 10. staff.hnue.edu.vn [staff.hnue.edu.vn]
- 11. repository.up.ac.za [repository.up.ac.za]
A Comparative Guide to Purity Assessment of 5-Bromo-2-chloro-1,3-difluorobenzene: HPLC vs. Alternative Methods
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). 5-Bromo-2-chloro-1,3-difluorobenzene is a halogenated aromatic compound that serves as a critical building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of this compound, supported by detailed experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main component from structurally similar impurities that may arise during synthesis, such as regioisomers or residual starting materials.
Experimental Protocol: Reversed-Phase HPLC
A reversed-phase HPLC method is generally the most suitable starting point for the analysis of halogenated benzene derivatives.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust initial choice. For potentially better separation of halogenated compounds, a Pentafluorophenyl (PFP) or Phenyl-Hexyl column can be employed to leverage alternative selectivities through π-π interactions.[1]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water is typically effective. The addition of 0.1% trifluoroacetic acid (TFA) to the mobile phase can improve peak shape.[2] A common starting point is a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength of 254 nm is a good starting point, but should be optimized based on the UV spectrum of this compound.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Presentation: HPLC Performance Data
The following table summarizes hypothetical performance data for the purity assessment of a this compound sample using the described HPLC method.
| Parameter | Main Component | Impurity 1 (Isomer) | Impurity 2 (Starting Material) |
| Retention Time (min) | 8.5 | 7.8 | 4.2 |
| Resolution (Rs) | - | 2.1 | 8.5 |
| Tailing Factor (Tf) | 1.1 | 1.2 | 1.0 |
| Area (%) | 99.5 | 0.3 | 0.2 |
| Limit of Detection (LOD) | 0.01% | 0.01% | 0.01% |
| Limit of Quantitation (LOQ) | 0.03% | 0.03% | 0.03% |
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, orthogonal methods should be considered for a comprehensive purity assessment. The choice of technique depends on the specific analytical needs, such as the volatility of impurities and the requirement for structural confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is well-suited for the analysis of volatile and thermally stable compounds like halogenated benzenes.[3] Coupling GC with a mass spectrometer provides both quantitative data and structural information about the impurities.
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 m/z.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can determine the absolute purity of a substance without the need for a reference standard of the impurities. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.
Experimental Protocol: ¹H-qNMR
-
Instrumentation: An NMR spectrometer with a field strength of 400 MHz or higher.
-
Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid or 1,4-dinitrobenzene).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆ or Chloroform-d).
-
Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve them in a known volume of the deuterated solvent.
-
Acquisition Parameters: Ensure a sufficiently long relaxation delay (D1) to allow for complete relaxation of all relevant protons (typically 5 times the longest T1 relaxation time).
Comparative Summary of Analytical Methods
| Feature | HPLC | GC-MS | qNMR |
| Principle | Separation based on polarity and partitioning between stationary and mobile phases. | Separation based on volatility and interaction with the stationary phase; detection by mass. | Quantitation based on the direct proportionality of NMR signal intensity to molar concentration. |
| Best For | Non-volatile compounds, isomeric separation, routine quality control. | Volatile and thermally stable compounds, identification of unknown impurities. | Absolute purity determination, no need for impurity standards. |
| Advantages | High resolution, high sensitivity, robust and reproducible. | Excellent for volatile impurities, provides structural information (MS). | Primary ratio method, high precision, non-destructive. |
| Limitations | Requires reference standards for impurity identification and quantification. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity than chromatographic methods, potential for signal overlap. |
Visualizing the Analytical Workflow and Logic
To better illustrate the processes and decision-making involved in purity assessment, the following diagrams are provided.
Caption: Workflow for purity assessment of this compound by HPLC.
References
In-depth Analysis of 5-Bromo-2-chloro-1,3-difluorobenzene Derivatives: A Review of Publicly Available Biological Activity Data
A comprehensive review of scientific literature and chemical databases reveals a notable absence of publicly available studies focused on the systematic comparison of the biological activities of 5-Bromo-2-chloro-1,3-difluorobenzene derivatives. While the parent compound is recognized as a valuable synthetic intermediate in medicinal chemistry, dedicated research detailing the synthesis and comparative biological evaluation of a series of its analogs is not presently in the public domain.
Currently, information on this compound is primarily confined to its role as a building block in the synthesis of more complex molecules. Chemical suppliers and patent literature often cite it as a reactant or intermediate for creating novel compounds for potential use in pharmaceuticals and agrochemicals. However, these sources do not provide the detailed biological activity data across a range of derivatives that is necessary for a comparative guide.
The core requirements for this guide—quantitative data for comparison, detailed experimental protocols, and visualizations of biological pathways—cannot be met without access to foundational research that explores the structure-activity relationships of this specific class of compounds. Such research would typically involve the synthesis of a library of derivatives and their subsequent screening in a panel of biological assays.
At present, the scientific community has not published research that would allow for an objective comparison of the biological performance of various this compound derivatives. Therefore, the creation of data tables, experimental protocols, and signaling pathway diagrams as requested is not feasible.
For researchers, scientists, and drug development professionals interested in this particular chemical scaffold, this represents an unexplored area of research. Future work could focus on synthesizing a diverse set of derivatives and evaluating their activity against various biological targets to uncover potential therapeutic applications.
In lieu of a direct comparison, a hypothetical experimental workflow for such a study is presented below to illustrate the type of research that would be necessary to generate the data for a comprehensive guide.
Hypothetical Experimental Workflow for Assessing Biological Activity
To systematically evaluate the biological potential of this compound derivatives, a structured experimental approach would be required. The following outlines a potential workflow for synthesizing and screening a library of these compounds.
The Strategic Synthesis Showdown: A Cost-Benefit Analysis of 5-Bromo-2-chloro-1,3-difluorobenzene
For researchers and professionals in drug development and materials science, the selection of building blocks is a critical decision balancing cost, efficiency, and novelty. This guide provides a comprehensive cost-benefit analysis of 5-Bromo-2-chloro-1,3-difluorobenzene, a versatile intermediate, and compares its utility against viable alternatives in common synthetic applications.
This compound is a polysubstituted aromatic compound that offers multiple reaction sites for the construction of complex molecules. Its unique arrangement of halogen atoms allows for selective functionalization, making it a valuable tool in the synthesis of novel pharmaceuticals and advanced materials. However, its cost and the availability of alternative reagents necessitate a careful evaluation of its benefits in any synthetic strategy.
Cost and Availability Analysis
To provide a tangible comparison, the table below outlines the approximate costs of several potential alternative building blocks that could be used in similar synthetic applications.
Table 1: Cost Comparison of this compound and Alternatives
| Compound | CAS Number | Supplier Example(s) | Price (USD) per gram (approx.) |
| This compound | 176673-72-6 | VSNCHEM, BLDpharm | Price on request |
| 2-Bromo-5-chloro-1,3-difluorobenzene | 883546-16-5 | Sigma-Aldrich, Matrix Scientific | $11.50 - $21.00 |
| 5-Bromo-1,3-dichloro-2-fluorobenzene | 17318-08-0 | Adventus Laboratories | ~$1.16/g (at kg scale) |
| 1-Bromo-3,5-difluorobenzene | 461-96-1 | Sigma-Aldrich | ~$0.89 |
Note: Prices are subject to change and may vary significantly based on supplier, purity, and quantity.
The data indicates that while some alternatives are readily priced and available, the cost of this compound is likely to be in a higher range due to its more complex substitution pattern. The significantly lower price for the dichloro-analogue at a larger scale highlights the economic considerations for process development.
Performance in Key Synthetic Reactions: A Comparative Overview
The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The differential reactivity of the carbon-halogen bonds (C-Br vs. C-Cl) allows for selective functionalization. Generally, the C-Br bond is more reactive and will participate in cross-coupling reactions under milder conditions than the C-Cl bond. This selective reactivity is a key benefit when a stepwise functionalization of the aromatic ring is desired.
While specific experimental data for the use of this compound is limited in publicly available literature, we can infer its reactivity based on established principles and data from analogous compounds.
Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming C-C bonds. For a substrate like this compound, the Suzuki-Miyaura coupling is expected to proceed selectively at the bromine-substituted position.
Buchwald-Hartwig Amination: This reaction is crucial for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the amination would preferentially occur at the C-Br bond.
Sonogashira Coupling: This reaction enables the formation of C-C bonds between aryl halides and terminal alkynes. The reactivity trend remains the same, with the C-Br bond being the primary site of reaction.
The following table provides a hypothetical comparison of expected performance based on the known reactivity of similar compounds.
Table 2: Performance Comparison in Cross-Coupling Reactions
| Feature | This compound | Alternative: 1-Bromo-3,5-difluorobenzene | Alternative: 2-Bromo-5-chloro-1,3-difluorobenzene |
| Selectivity | High: allows for sequential functionalization of C-Br then C-Cl bonds. | Single reactive site for monofunctionalization. | High: allows for sequential functionalization of C-Br then C-Cl bonds. |
| Reactivity (at C-Br) | Expected to be high, typical for aryl bromides. | High, standard reactivity for an aryl bromide. | High, standard reactivity for an aryl bromide. |
| Potential for Diversity | High, two distinct handles for further reactions. | Limited to one functionalization. | High, two distinct handles for further reactions. |
| Cost-Effectiveness | Likely higher cost per gram. | Generally lower cost per gram. | Moderately priced. |
Experimental Protocols
General Protocol for a Selective Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)
-
Base (e.g., Na₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., a mixture of toluene, ethanol, and water)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon).
-
Add the degassed solvent system.
-
Heat the reaction mixture to a temperature between 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Synthetic Pathways
The strategic use of this compound allows for a branched synthetic pathway, enabling the creation of diverse molecular architectures.
Caption: Sequential functionalization of this compound.
Conclusion: A Strategic Choice for Complex Synthesis
The decision to use this compound in a synthetic campaign is a strategic one.
Benefits:
-
High Potential for Molecular Diversity: The presence of two different halogen atoms with distinct reactivities allows for selective, stepwise functionalization, leading to a wide range of complex target molecules from a single starting material.
-
Enabling Novel Scaffolds: The unique substitution pattern can lead to the discovery of novel chemical entities with potentially enhanced biological activity or material properties.
Costs and Considerations:
-
Higher Reagent Cost: The likely higher cost of this building block compared to simpler alternatives must be factored into the overall project budget.
-
Limited Direct Experimental Data: The scarcity of published, specific reaction protocols may necessitate more extensive reaction optimization, potentially increasing research and development time.
For projects where the synthesis of highly functionalized, novel aromatic compounds is a primary goal and where the budget allows for the use of a premium building block, this compound offers significant advantages. However, for simpler, monofunctionalized targets or large-scale synthesis where cost is a primary driver, less complex and more economical alternatives may be more appropriate. Ultimately, the choice will depend on a careful consideration of the specific synthetic goals, budgetary constraints, and the desired level of molecular complexity.
References
A Comparative Guide to the Synthesis of a Key Isoxazoline Insecticide Intermediate: 5-Bromo-2-chloro-1,3-difluorobenzene vs. 5-Bromo-1,3-dichloro-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
The isoxazoline class of compounds has emerged as a vital component in the development of modern insecticides and parasiticides, with prominent examples including Sarolaner and Fluxametamide.[1] The synthesis of these complex molecules relies on the strategic use of halogenated aromatic building blocks. This guide provides a comparative analysis of two such building blocks in the synthesis of a key trifluoromethylated intermediate for isoxazoline insecticides: the commercially utilized 5-bromo-1,3-dichloro-2-fluorobenzene and a closely related alternative, 5-bromo-2-chloro-1,3-difluorobenzene .
This comparison focuses on a critical synthetic transformation: the introduction of a trifluoroacetyl group onto the phenyl ring, a cornerstone for the subsequent formation of the isoxazoline core.
Performance Comparison of Halogenated Building Blocks
The choice of a halogenated aromatic starting material significantly influences the synthetic strategy, particularly in reactions involving organometallic intermediates such as Grignard reagents. The following table summarizes the key aspects of utilizing this compound versus 5-bromo-1,3-dichloro-2-fluorobenzene for the synthesis of their respective trifluoroacetylated derivatives.
| Parameter | Route 1: Utilizing this compound | Route 2: Utilizing 5-Bromo-1,3-dichloro-2-fluorobenzene |
| Starting Material | This compound | 5-Bromo-1,3-dichloro-2-fluorobenzene |
| Key Transformation | Grignard formation followed by trifluoroacetylation | Grignard formation followed by trifluoroacetylation |
| Anticipated Reactivity | The C-Br bond is significantly more reactive than the C-Cl and C-F bonds, allowing for selective Grignard reagent formation at the bromine-substituted position. | The C-Br bond is the most reactive site for Grignard formation, enabling selective reaction over the two C-Cl bonds and the C-F bond. |
| Potential Advantages | The presence of two fluorine atoms can influence the electronic properties of the resulting intermediate, potentially impacting downstream reactions and the biological activity of the final product. | This is a known and documented precursor for commercial isoxazoline insecticides, suggesting a well-established and optimized synthetic pathway. |
| Potential Challenges | While selective Grignard formation is expected, optimization of reaction conditions is crucial to prevent side reactions involving the chloro and fluoro substituents. | While established, the synthesis of this starting material itself can be a multi-step process. |
Synthetic Pathways and Methodologies
The following sections detail the experimental protocols for the synthesis of the trifluoroacetylated intermediates from both starting materials.
Route 1 (Proposed): Synthesis of 1-(4-bromo-2-chloro-3,5-difluorophenyl)-2,2,2-trifluoroethanone from this compound
This proposed route leverages the high reactivity of the carbon-bromine bond for selective Grignard reagent formation.
Caption: Proposed synthesis of a trifluoroacetylated intermediate.
Experimental Protocol:
-
Grignard Reagent Formation: To a dry three-necked flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under an inert atmosphere (e.g., argon), add magnesium turnings (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the magnesium suspension. Maintain the reaction mixture at a gentle reflux until the magnesium is consumed.
-
Trifluoroacetylation: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Slowly add a solution of trifluoroacetic anhydride (1.2 equivalents) in anhydrous THF via the addition funnel, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1-(4-bromo-2-chloro-3,5-difluorophenyl)-2,2,2-trifluoroethanone.
Route 2 (Established): Synthesis of 1-(4-bromo-2,6-dichloro-3-fluorophenyl)-2,2,2-trifluoroethanone from 5-Bromo-1,3-dichloro-2-fluorobenzene
This route is a known pathway for the synthesis of key intermediates for isoxazoline insecticides like Sarolaner.
Caption: Established synthesis of a key Sarolaner intermediate.
Experimental Protocol:
-
Halogen-Magnesium Exchange: To a solution of 5-bromo-1,3-dichloro-2-fluorobenzene (1.0 equivalent) in anhydrous THF at -15 °C under an argon atmosphere, add isopropylmagnesium chloride-lithium chloride complex (1.1 equivalents, 1.3 M in THF) dropwise, maintaining the internal temperature below -10 °C. Stir the resulting mixture at this temperature for 1 hour.
-
Trifluoroacetylation: To the solution of the Grignard reagent, add trifluoroacetic anhydride (1.2 equivalents) dropwise, ensuring the temperature does not exceed -5 °C. After the addition, allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Work-up and Purification: Cool the reaction mixture to 0 °C and quench with a saturated aqueous solution of ammonium chloride. Extract the mixture with ethyl acetate. The combined organic layers are then washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford 1-(4-bromo-2,6-dichloro-3-fluorophenyl)-2,2,2-trifluoroethanone.
Logical Workflow for Building Block Selection
The decision-making process for selecting a halogenated building block in a drug discovery or process development setting can be visualized as follows:
Caption: Decision workflow for selecting a halogenated building block.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 5-Bromo-2-chloro-1,3-difluorobenzene
For researchers and professionals in drug development, the meticulous management of chemical waste is a cornerstone of a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Bromo-2-chloro-1,3-difluorobenzene, ensuring personal safety, environmental protection, and adherence to regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS contains comprehensive information regarding its hazards, handling, and emergency measures.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
A flame-resistant lab coat
-
Closed-toe shoes
In case of exposure, immediately follow the first-aid measures outlined in the SDS and seek prompt medical attention.
Step-by-Step Disposal Protocol
The proper disposal of this compound is a systematic process designed to minimize risks and ensure regulatory compliance.
Step 1: Waste Identification and Segregation
Proper identification and segregation of chemical waste are the foundational steps to prevent hazardous reactions.
-
Do not mix this compound with incompatible waste streams. As a halogenated organic compound, it should be segregated from non-halogenated organic wastes, acids, bases, and oxidizers.[1]
-
Solid Waste: Collect any solid waste contaminated with this chemical in a clearly labeled, compatible container.
-
Liquid Waste: Use a dedicated, leak-proof, and clearly labeled hazardous waste container for liquid waste containing this compound.
Step 2: Waste Accumulation and Storage
Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Containers must be in good condition, with no leaks or cracks, and must be kept closed except when adding waste.[2]
-
Store waste containers in secondary containment to prevent spills.[3]
-
The storage area should be close to the point of waste generation.[3]
Step 3: Labeling and Documentation
Accurate labeling and documentation are legal requirements and are crucial for safe disposal.
-
Hazardous Waste Label: The label must clearly state "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[2][4]
-
Waste Log: Maintain a detailed log of all chemicals added to the waste container to ensure an accurate inventory.[4]
Step 4: Disposal and Removal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]
-
Schedule a Pickup: Contact your EHS office to arrange for a waste pickup when your containers are approaching full.
-
High-temperature incineration is a common and safe disposal method for halogenated compounds.[5]
Step 5: Decontamination of Empty Containers
Empty containers that held this compound must be properly decontaminated before disposal.
-
Triple Rinsing: Rinse the container three times with a suitable solvent that can dissolve the chemical residue.[2][4]
-
Rinsate Collection: The rinsate from all three rinses is considered hazardous waste and must be collected and disposed of accordingly.[2][4]
-
Air Dry: Allow the rinsed container to air dry completely before it can be disposed of as regular trash.[2][4]
Quantitative Data Summary
| Parameter | Guideline | Citation |
| Waste Classification | Halogenated Organic Waste | [1] |
| Satellite Accumulation Limit | Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste | [4] |
| Container Headspace | Leave at least one inch of headroom in liquid waste containers | [4] |
| Aqueous Waste pH for Drain Disposal | Between 5.5 and 10.5 (only if not otherwise hazardous) | [4] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 5-Bromo-2-chloro-1,3-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Bromo-2-chloro-1,3-difluorobenzene. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk. This compound is a halogenated aromatic hydrocarbon and should be handled with care, assuming it possesses toxicological properties similar to related chemicals.
Hazard Identification and Classification
This compound is classified with the following hazards:
Signal Word: Warning
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Specifications & Rationale |
| Eyes & Face | Chemical Splash Goggles and Face Shield | Goggles are essential to protect against splashes. A face shield provides an additional layer of protection for the entire face, especially when there is a risk of energetic reactions or significant splashing.[2] |
| Hands | Double Gloving: Nitrile or Neoprene Gloves | No single glove material offers protection against all chemicals. Nitrile gloves provide good resistance to a range of chemicals.[2] Double gloving offers an extra barrier. For prolonged contact or immersion, heavier-duty gloves like neoprene are recommended. Always inspect gloves for integrity before use and replace them immediately if contaminated.[2] |
| Body | Chemical-Resistant Laboratory Coat | A lab coat made of materials like Nomex® or 100% cotton should be worn and kept fully buttoned to protect the skin.[2] Avoid synthetic fabrics that can easily melt or burn.[2] |
| Respiratory | Use in a Certified Chemical Fume Hood | All handling of this volatile and potentially toxic compound must be conducted within a properly functioning and certified chemical fume hood to minimize inhalation exposure.[2] If engineering controls are insufficient, a respirator may be necessary, which would require a formal respiratory protection program, including medical evaluation and fit testing.[2] |
| Feet | Closed-Toed, Chemical-Resistant Shoes | Shoes must cover the entire foot to prevent injury from spills or falling objects. Open-toed shoes or sandals are not permitted in the laboratory.[2] |
Operational Plan: Step-by-Step Handling Protocol
Following a strict operational protocol is essential for minimizing risk.
1. Preparation and Pre-Handling Check:
-
Familiarize yourself with the potential hazards by reviewing the Safety Data Sheet (SDS) for this compound and similar compounds.
-
Verify that the chemical fume hood is certified and functioning correctly.
-
Ensure all necessary PPE is available and in good condition.
-
Locate the nearest emergency equipment, including the safety shower, eyewash station, and fire extinguisher.
2. Handling the Compound:
-
Always conduct all work within the sash of a chemical fume hood.[2]
-
When weighing the solid compound, do so in a closed container inside the hood to prevent dust dispersal.
-
Use appropriate tools to transfer the chemical and avoid direct contact.
-
Keep containers of the chemical tightly closed when not in use to prevent the escape of vapors.
3. Post-Handling Procedures:
-
Thoroughly clean the work area upon completion of the procedure.
-
Decontaminate any equipment that has come into contact with the chemical.
-
Carefully remove PPE to avoid self-contamination, removing gloves last.
-
Wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with running water for at least 15 minutes. Seek immediate medical attention.[1] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan: Waste Management Protocol
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, weighing paper, filter paper) should be placed in a dedicated and clearly labeled hazardous waste container for halogenated organic waste.[3][4] Liquid waste containing this compound must be collected in a separate, labeled, and sealed waste container designated for halogenated organic liquids.[3][4] Do not mix with other incompatible waste streams.[3]
-
Waste Container Management: Waste containers must be kept tightly closed except when adding waste.[5] They should be stored in a designated, well-ventilated, and cool hazardous waste accumulation area.[6]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the appropriate hazard pictograms.
-
Disposal: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.[6] Provide the contractor with the Safety Data Sheet (SDS). Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
